Dihydrosorbicillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-5,8,16-17H,6-7H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBOFNUXGPKLIK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79950-82-6 | |
| Record name | Dihydrosorbicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079950826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROSORBICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UQ4Q5HUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of Dihydrosorbicillin in Penicillium chrysogenum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of dihydrosorbicillin, a member of the sorbicillinoid family of secondary metabolites, in the filamentous fungus Penicillium chrysogenum. Sorbicillinoids have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. This document provides a comprehensive overview of the genetic and enzymatic machinery responsible for this compound synthesis, the regulatory networks that govern its production, and detailed experimental protocols for its study.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound in Penicillium chrysogenum is orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly and modification of this polyketide. The pathway initiates with the action of two polyketide synthases (PKSs), SorA and SorB, which work in concert to produce the initial polyketide backbone.[1][2][3] Subsequent tailoring enzymes, including a monooxygenase (SorC) and an oxidoreductase (SorD), modify this precursor to generate a variety of sorbicillinoid derivatives, including this compound.[1][2][3]
The key genes and their corresponding enzymes in the this compound biosynthesis pathway are:
-
sorA : Encodes a highly reducing polyketide synthase (HR-PKS) that is essential for the formation of the hexaketide core structure.[1]
-
sorB : Encodes a non-reducing polyketide synthase (NR-PKS) that works in conjunction with SorA.[1]
-
sorC : Encodes a flavin-dependent monooxygenase that hydroxylates the sorbicillin core.[1][2]
-
sorD : Encodes an oxidoreductase involved in further modifications of the sorbicillinoid scaffold.[1][2]
-
sorR1 & sorR2 : Encode transcription factors that regulate the expression of the biosynthetic genes.[1][2][3]
-
sorT : Encodes a putative transporter protein.[1]
The interplay of these enzymes results in the production of not only this compound but also other related compounds like sorbicillin, sorbicillinol, and dihydrosorbicillinol.
Quantitative Analysis of Sorbicillinoid Production
The production of this compound and other sorbicillinoids is significantly impacted by the genetic makeup of the P. chrysogenum strain. Deletion of key biosynthetic genes typically leads to a complete cessation of sorbicillinoid production. The following table summarizes the relative production of major sorbicillinoids in various mutant strains as described in the literature.
| Gene Deletion | Sorbicillin | This compound | Sorbicillinol | Dihydrosorbicillinol | Oxosorbicillinol |
| ΔsorA | Abolished | Abolished | Abolished | Abolished | Abolished |
| ΔsorB | Abolished | Abolished | Abolished | Abolished | Abolished |
| ΔsorC | Accumulation | Accumulation | Abolished | Abolished | Not reported |
| ΔsorD | Present | Present | Present | Present | Abolished |
Note: "Abolished" indicates that the compound was not detected. "Accumulation" signifies an increase in the respective precursors compared to the wild-type strain. "Present" indicates that the compound is still produced.
Regulatory Network
The expression of the sorbicillinoid gene cluster is tightly controlled by a sophisticated regulatory network involving two dedicated transcription factors, SorR1 and SorR2.[1][2][3] SorR1 functions as a transcriptional activator, directly promoting the expression of the biosynthetic genes.[1] SorR2, in turn, is proposed to regulate the expression of sorR1.[1]
A fascinating aspect of this regulation is the phenomenon of autoinduction, where the presence of sorbicillinoids themselves can trigger a significant upregulation of the entire biosynthetic gene cluster.[1][3] This positive feedback loop suggests a mechanism for rapid amplification of sorbicillinoid production under specific environmental or developmental conditions.
Visualizing the Pathways
To provide a clearer understanding of the molecular processes, the following diagrams illustrate the this compound biosynthetic pathway and its regulatory network.
References
Unveiling Dihydrosorbicillin: A Technical Guide to Its Discovery and Isolation from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydrosorbicillin, a bioactive polyketide produced by endophytic fungi. This document details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the associated biological and experimental pathways.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants, are a prolific source of novel secondary metabolites with diverse biological activities. Among these compounds, this compound has garnered significant interest due to its potential therapeutic applications. This guide serves as a technical resource for researchers engaged in the exploration of natural products, offering a detailed roadmap for the isolation and study of this promising molecule.
Quantitative Data
The following tables summarize the key spectroscopic and molecular data for this compound.
Table 1: Molecular and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Exact Mass | 234.125594432 Da | [1] |
| Appearance | Yellowish solid | |
| Bioactivity | Stimulates insulin secretion |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 3-CH₃ | - | - |
| 5-CH₃ | - | - |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Interpretation |
| ESI+ | 235.1328 | [M+H]⁺ |
| ESI+ | 257.1147 | [M+Na]⁺ |
| ESI- | 233.1183 | [M-H]⁻ |
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound from endophytic fungi, based on established protocols for sorbicillinoids.
Fungal Fermentation and Extraction
-
Inoculation and Cultivation:
-
Isolate the desired endophytic fungus (e.g., Penicillium sp., Trichoderma sp.) from surface-sterilized plant tissue.
-
Inoculate a seed culture in Potato Dextrose Broth (PDB) and incubate at 25-28°C for 3-5 days with shaking (150 rpm).
-
Use the seed culture to inoculate large-scale fermentation flasks containing a suitable production medium (e.g., PDB or Czapek-Dox broth).
-
Incubate the production cultures for 14-21 days at 25-28°C with shaking (150 rpm).
-
-
Extraction of Secondary Metabolites:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Dry the fungal biomass and extract it with methanol or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification of this compound
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).
-
Further purify the pooled fractions using preparative HPLC with a C18 column.
-
Use a mobile phase of methanol and water or acetonitrile and water in an isocratic or gradient elution.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Structure Elucidation
-
Spectroscopic Analysis:
-
Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Compare the obtained spectra with the data provided in Tables 2 and 3 and with literature values.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Biosynthesis pathway of sorbicillinoids.
Caption: Experimental workflow for isolation.
Caption: Insulin secretion signaling pathway.
References
A Technical Guide to the Biological Activities of Dihydrosorbicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosorbicillin, a hexaketide secondary metabolite primarily isolated from Penicillium species, has emerged as a molecule of interest in biomedical research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its insulin-secretory and antiproliferative effects. Detailed experimental protocols, quantitative data, and analyses of the underlying signaling pathways are presented to facilitate further investigation and drug development efforts.
Introduction
This compound is a natural product belonging to the sorbicillinoid family, a class of compounds known for their diverse and complex chemical structures. First identified from fungal sources, this compound has garnered attention for its potential therapeutic applications. This document synthesizes the current scientific literature on the biological activities of this compound, offering a detailed resource for researchers in pharmacology, medicinal chemistry, and drug discovery.
Insulin Secretory Activity
Recent studies have demonstrated that this compound can stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This suggests its potential as a lead compound for the development of novel anti-diabetic agents.
Quantitative Data
At non-cytotoxic concentrations, 2,3-dihydrosorbicillin has been shown to significantly increase glucose-stimulated insulin secretion in rat INS-1 pancreatic β-cells[1][2]. While specific EC50 values for this compound's effect on insulin secretion are not yet published, studies show a marked increase in insulin release in the presence of the compound.
Signaling Pathway
This compound is reported to mediate its effects on insulin secretion through the IRS-2/PI3K/Akt signaling pathway[1][2]. Treatment of INS-1 cells with this compound leads to the increased expression of key proteins in this pathway, including peroxisome proliferator-activated receptor γ (PPARγ) and pancreatic and duodenal homeobox-1 (PDX-1)[1][2].
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of dihydrosorbicillin and the broader family of sorbicillinoid compounds. These fungal secondary metabolites have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them attractive candidates for drug discovery and development. This document provides a comprehensive overview of their fungal producers, quantitative production data, detailed experimental protocols for their isolation and characterization, and a visualization of the key biosynthetic pathways.
Natural Sources of Sorbicillinoids
Sorbicillinoids are a class of hexaketide fungal metabolites characterized by a sorbyl side chain.[1] They are produced by a variety of terrestrial and marine fungi, with the majority of known compounds isolated from the genera Penicillium, Trichoderma, Acremonium, and Aspergillus.[1][2] Marine-derived fungi, in particular, have emerged as a rich source of structurally diverse and bioactive sorbicillinoids.[1][3]
This compound, a reduced form of the parent compound sorbicillin, is frequently co-produced with other sorbicillinoid analogues. The specific profile of compounds produced can vary significantly depending on the fungal species, strain, and cultivation conditions.
Table 1: Fungal Sources of this compound and Related Sorbicillinoids
| Fungal Species | Sorbicillinoid Produced | Source Type | Reference(s) |
| Penicillium chrysogenum | This compound, Sorbicillin, Sorbicillinol, Oxosorbicillinol | Terrestrial & Marine (Sponge-derived) | [4][5] |
| Trichoderma sp. USF-2690 | Demethylsorbicillin, Oxosorbicillinol | Not Specified | [6] |
| Penicillium allii-sativi | Sorbicatechols C and D (hybrid dihydrosorbicillinoids) | Deep-Sea Sediment | [7] |
| Acremonium chrysogenum C10 | Acresorbicillinols A–C, Trichotetronine, Trichodimerol | Marine-derived | [3] |
| Trichoderma citrinoviride | Bisorbicillinoids | Soil | [1] |
| Penicillium citrinum | Bisorbicillinoids | Marine Sponge | [1] |
| Ustilaginoidea sp. | Bisorbicillinoids | Not Specified | [2] |
Quantitative Production of Sorbicillinoids
The production yields of sorbicillinoids can vary widely between different fungal strains and are heavily influenced by fermentation conditions. While precise, standardized quantitative data across a wide range of species is not always readily available in the literature, some studies provide insights into the production levels of related fungal metabolites, which can serve as a benchmark. For instance, penicillin production by Penicillium chrysogenum can reach up to 1.92 g/L under optimized conditions.[7] While not a direct measure of sorbicillinoid production, it highlights the potential for significant secondary metabolite synthesis in these fungi. A study on Penicillium chrysogenum/rubens reported penicillin V production in the range of 10 to 120 mg/L.[8]
Table 2: Reported Yields of Fungal Secondary Metabolites
| Fungal Species | Compound | Yield | Reference(s) |
| Penicillium chrysogenum | Penicillin | up to 1.92 g/L | [7] |
| Penicillium chrysogenum/rubens | Penicillin V | 10 - 120 mg/L | [8] |
| Aspergillus japonicus 2 | Total Organic Acids | 2642.1 mg/L | [9] |
| Anthriscus sylvestris (Plant) | Deoxypodophyllotoxin (Lignan) | 2.0 - 42.8 mg/g | [10] |
Note: Data for sorbicillinoid yields are not consistently reported in the literature. The provided data for other secondary metabolites offers a general reference for production capabilities of similar fungal species.
Experimental Protocols
The following sections provide a generalized yet detailed methodology for the isolation, purification, and characterization of this compound and related sorbicillinoids from fungal cultures. These protocols are a synthesis of methods described in the scientific literature.
Fungal Fermentation
-
Strain Selection and Inoculum Preparation: Select a high-yielding fungal strain, such as Penicillium chrysogenum, from a culture collection. Prepare a spore suspension (1 x 10⁸ spores/mL) from a 7-day old culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).[8]
-
Seed Culture: Inoculate a seed medium (e.g., containing glucose, yeast extract, and mineral salts) with the spore suspension. Incubate at 25°C with shaking (180 rpm) for 24-48 hours.[8]
-
Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium can be optimized to enhance sorbicillinoid production and may include various carbon and nitrogen sources. Fermentation is typically carried out for 5-7 days at 25°C with agitation.
Extraction and Isolation
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
Broth: Extract the filtered culture broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compounds.
-
Mycelium: The fungal mycelium can also be extracted with a polar solvent like methanol or acetone to recover intracellular compounds.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
-
Column Chromatography (CC): Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[7]
-
Sephadex LH-20 Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size and polarity.[7]
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) on a C18 column.[11]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Detection: A UV detector is used to monitor the elution of compounds, as sorbicillinoids typically have a characteristic UV absorbance.
-
Structure Elucidation
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the detailed chemical structure and stereochemistry of the molecule.[7]
Visualizations
Biosynthetic Pathway of Sorbicillinoids
The biosynthesis of sorbicillinoids in Penicillium chrysogenum involves a series of enzymatic reactions catalyzed by a gene cluster. The key enzymes include two polyketide synthases (SorA and SorB), a FAD-dependent monooxygenase (SorC), and an oxidoreductase (SorD).[2][4] The pathway is initiated by the formation of sorbicillin and this compound, which then serve as precursors for a diverse array of more complex sorbicillinoid structures.[2]
Caption: Biosynthesis of sorbicillinoids in Penicillium chrysogenum.
Experimental Workflow for Sorbicillinoid Isolation
The general workflow for isolating and identifying sorbicillinoids from fungal cultures involves a series of sequential steps, from initial cultivation to final structural analysis.
Caption: General workflow for the isolation and identification of sorbicillinoids.
References
- 1. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative and Qualitative Analysis of Organic Acids Produced by Phosphate Solubilizing Fungi [journals.ekb.eg]
- 10. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dihydrosorbicillin: A Technical Guide to its Mechanism of Action in Stimulating Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the molecular mechanisms underlying the therapeutic effects of dihydrosorbicillin, with a primary focus on its role in stimulating insulin secretion. While the therapeutic potential of this compound is an emerging area of research, this document synthesizes the available preclinical evidence, details the key signaling pathways involved, and provides representative experimental protocols for further investigation.
Overview of this compound's Therapeutic Potential
This compound is a natural product isolated from the endophytic fungus Penicillium sp. SSP-1CLG.[1] Recent studies have identified its potential as a modulator of pancreatic β-cell function, specifically in enhancing glucose-stimulated insulin secretion (GSIS).[1][2] This positions this compound as a compound of interest for the development of novel anti-diabetic therapies. At present, the primary characterized therapeutic effect of this compound is its action on insulin secretion. Further research is required to explore other potential therapeutic applications, such as anti-inflammatory or antioxidant effects.
Mechanism of Action in Insulin Secretion
Preclinical studies in rat insulinoma (INS-1) pancreatic β-cells have elucidated a key signaling pathway through which 2,3-dihydrosorbicillin stimulates insulin secretion. The compound has been shown to increase the expression of several critical proteins involved in β-cell function and insulin signaling.[1]
The proposed mechanism involves the activation of the Insulin Receptor Substrate-2 (IRS-2)/Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway .[1][2] This pathway is a cornerstone of insulin signaling and is crucial for cell growth, proliferation, survival, and glucose metabolism.
Upstream of this core pathway, this compound appears to influence the expression of two key transcription factors:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a significant role in regulating glucose and lipid metabolism.[1]
-
Pancreatic and Duodenal Homeobox-1 (PDX-1): A critical transcription factor for pancreatic development, β-cell differentiation, and the expression of insulin and other β-cell-specific genes.[1]
The upregulation of PPARγ and PDX-1 by this compound leads to the subsequent increased expression of IRS-2, PI3K, and Akt, ultimately resulting in enhanced glucose-stimulated insulin secretion.[1]
Signaling Pathway Diagram
Quantitative Data Summary
Currently, publicly available quantitative data, such as IC50 values for this compound's effect on specific molecular targets, is limited. The primary study highlights a qualitative increase in the expression of key signaling proteins.[1] Further research is needed to quantify the dose-dependent effects of this compound on these targets.
| Parameter | Cell Line | Effect of this compound | Reference |
| Protein Expression of PPARγ | INS-1 | Increased | [1] |
| Protein Expression of PDX-1 | INS-1 | Increased | [1] |
| Protein Expression of IRS-2 | INS-1 | Increased | [1] |
| Protein Expression of PI3K | INS-1 | Increased | [1] |
| Protein Expression of Akt | INS-1 | Increased | [1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 | Increased | [1][2] |
Detailed Experimental Protocols
The following are representative protocols for key experiments that would be employed in the study of this compound's mechanism of action. These are generalized methods and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: INS-1 (rat insulinoma) cells are a common model for studying pancreatic β-cell function.
-
Culture Conditions: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The incubation time will vary depending on the specific endpoint being measured (e.g., 24-48 hours for protein expression studies).
Western Blotting for Protein Expression Analysis
This protocol is for assessing the expression levels of proteins such as PPARγ, PDX-1, IRS-2, PI3K, and Akt.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (PPARγ, PDX-1, IRS-2, PI3K, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic β-cells in response to glucose.
-
Cell Seeding: Seed INS-1 cells in 24-well plates and allow them to attach and grow.
-
Pre-incubation: Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to allow the basal insulin secretion rate to stabilize.
-
Glucose Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low (basal) glucose concentration (e.g., 2.8 mM) or a high (stimulatory) glucose concentration (e.g., 16.7 mM), along with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Normalization: The amount of secreted insulin can be normalized to the total protein content or DNA content of the cells in each well.
Experimental Workflow Diagram
References
Unveiling the Antiproliferative Potential of Novel Dihydrosorbicillin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the diverse chemical space of natural products. Among these, dihydrosorbicillin derivatives, a class of fungal polyketides, have emerged as promising candidates with potent antiproliferative activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and the underlying molecular mechanisms of action.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of novel this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The data consistently demonstrates a dose-dependent inhibitory effect of these compounds on cancer cell proliferation. Recent studies have identified novel hybrid dihydrosorbicillinoids, such as sorbicatechols C and D, isolated from the deep-sea-derived fungus Penicillium allii-sativi.[1][2]
For instance, the antiproliferative activities of sorbicatechol D and the known compound sorbicillin were evaluated against the HT-29 human colon cancer cell line. Both compounds exhibited a significant dose-dependent inhibition of cell proliferation.[1] The IC50 values for various sorbicillinoid derivatives against different cancer cell lines are summarized in the table below, providing a comparative view of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ustilobisorbicillinol A | BGC823 (Gastric) | 9 | [3] |
| 24-hydroxy-trichodimerol | A549 (Lung) | 5.1 | [3] |
| 24-hydroxy-trichodimerol | MCF-7 (Breast) | 9.5 | [3] |
| 24-hydroxy-trichodimerol | HCT116 (Colon) | 13.7 | [3] |
| Sorbicatechol D | HT-29 (Colon) | Dose-dependent inhibition observed | [1] |
| Sorbicillin | HT-29 (Colon) | Dose-dependent inhibition observed | [1] |
Table 1: IC50 values of selected sorbicillinoid derivatives against various human cancer cell lines.
Experimental Protocols
The investigation of the antiproliferative activity of this compound derivatives involves a series of well-defined experimental procedures, from the isolation and synthesis of the compounds to the in vitro assessment of their biological effects.
Synthesis of this compound Derivatives
The generation of novel this compound derivatives often involves semi-synthetic modifications of the natural sorbicillin scaffold. The biosynthesis of the core sorbicillinoid structure is a complex process involving polyketide synthases (PKSs) and various tailoring enzymes.[4] Understanding these biosynthetic pathways can pave the way for combinatorial biosynthesis approaches to generate novel analogues.
General Synthetic Workflow:
Cytotoxicity Assays
The most common method to evaluate the antiproliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Emerging evidence suggests that this compound derivatives exert their antiproliferative effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies have shown that sorbicillinoids can trigger apoptosis in cancer cells. For example, ustilobisorbicillinol A was found to induce significant apoptosis in BGC823 gastric cancer cells.[3] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The activation of key executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates and ultimately, cell death.[5] The involvement of reactive oxygen species (ROS) has also been implicated in the apoptosis induced by some sorbicillinoids.[5]
Signaling Pathway for Caspase-Mediated Apoptosis:
References
- 1. Frontiers | Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium allii-sativi [frontiersin.org]
- 2. Antiproliferative Sorbicillinoids From the Deep-Sea-Derived Penicillium allii-sativi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorbicillinoid Derivatives with the Radical Scavenging Activities from the Marine-Derived Fungus Acremonium chrysogenum C10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of Sorbicillinoids from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of sorbicillinoids, a class of polyketide secondary metabolites isolated from marine-derived fungi. This document summarizes the current state of research, presenting quantitative data on the bioactivity of these compounds, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.
Introduction
Marine fungi have emerged as a prolific source of novel, structurally diverse, and biologically active secondary metabolites. Among these, sorbicillinoids have garnered significant attention for their potent anti-inflammatory activities. Sorbicillinoids are characterized by a hexaketide core and a sorbyl side chain, and they can be classified as monomers, dimers, trimers, or hybrid structures. Their anti-inflammatory effects are primarily attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these promising marine natural products.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of a wide range of sorbicillinoids has been quantified, primarily through in vitro assays measuring the inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 and BV-2. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various sorbicillinoids against key inflammatory mediators.
Table 1: Anti-inflammatory Activity of Monomeric Sorbicillinoids
| Compound | Source Organism | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | Cytokine Inhibition | Reference |
| Trichillinoid A | Trichoderma sp. G13 | 14 | - | - | [1] |
| Trichillinoid B | Trichoderma sp. G13 | 14 | - | - | [1] |
| Trichillinoid C | Trichoderma sp. G13 | 16 | - | - | [1] |
| Trichillinoid D | Trichoderma sp. G13 | 20 | - | - | [1] |
| Trichosorbicillin B | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| Trichosorbicillin C | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| Sorbicillin | - | - | - | - | |
| 2',3'-Dihydrosorbicillin | - | - | - | - | |
| Trichodermolide | - | - | - | - | |
| Trichopyrone | Penicillium sp. DM815 | Weak inhibition at 10 µM | - | - |
Note: A hyphen (-) indicates that data was not available in the cited literature.
Table 2: Anti-inflammatory Activity of Dimeric and Other Sorbicillinoids
| Compound | Source Organism | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) | Cytokine Inhibition | Reference |
| Bisvertinol | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| 24-Hydroxybisvertinol | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| Trichobisvertinols A-D | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| 12-epi-Trichobisvertinol D | Trichoderma reesei 4670 | 0.94 - 38 | - | - | [2] |
| 13-hydroxy-trichodermolide | Trichoderma reesei BGRg-3 | - | - | IL-6: 47% inhibition at 25 µM; IL-1β: 85% inhibition at 25 µM | [1] |
| Trichodimerol | Trichoderma reesei BGRg-3 | - | - | IL-6: 67% inhibition at 25 µM; IL-1β: 87% inhibition at 25 µM | [1] |
| Demethylsorbiquinol | Trichoderma reesei BGRg-3 | - | - | Potent IL-1β inhibition | [2] |
| Sorbiquinol | Trichoderma reesei BGRg-3 | - | - | Potent IL-1β inhibition | [2] |
| Bisorbicillchaetone A | Penicillium sp. SCSIO06868 | 80.3 ± 3.6 | - | - | [3] |
| Bisorbicillchaetone B | Penicillium sp. SCSIO06868 | 38.4 ± 3.3 | - | - | [3] |
Note: A hyphen (-) indicates that data was not available in the cited literature.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of sorbicillinoids are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the anti-inflammatory activity of these compounds.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by sorbicillinoids.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by sorbicillinoids.
Experimental Workflow
Caption: A typical experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on commonly used procedures in the referenced literature. For exact replication, it is recommended to consult the specific materials and methods section of the primary research articles.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for Western blot and qRT-PCR) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sorbicillinoid compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) for 24 hours (for NO, PGE2, and cytokine assays) or for shorter time points for signaling pathway analysis (e.g., 30-60 minutes for protein phosphorylation).
-
Nitric Oxide (NO) Assay
The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard: A standard curve is generated using known concentrations of sodium nitrite.
-
-
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) and Cytokine Assays
The concentrations of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, IL-6, or IL-1β. The general principle involves the capture of the target molecule by a specific antibody coated on the microplate, followed by detection with a labeled secondary antibody and a colorimetric substrate.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Note: The specific dilutions for each antibody should be determined empirically or based on the manufacturer's recommendations).
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion and Future Directions
Sorbicillinoids isolated from marine fungi represent a promising class of natural products with significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators like NO and pro-inflammatory cytokines, coupled with their modulatory effects on the NF-κB and MAPK signaling pathways, underscores their therapeutic relevance. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of natural product drug discovery.
Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the in vivo efficacy and safety of the most potent sorbicillinoids is warranted. Secondly, detailed structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective anti-inflammatory agents based on the sorbicillinoid scaffold. Finally, the elucidation of the precise molecular targets of these compounds will provide a deeper understanding of their mechanism of action and facilitate their development as novel anti-inflammatory drugs. The continued exploration of the chemical diversity of marine fungi is likely to yield further novel sorbicillinoids with unique and potent biological activities.
References
Dihydrosorbicillin as a secondary metabolite from deep-sea derived microorganisms.
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The deep-sea, an environment characterized by extreme conditions of high pressure, low temperature, and absence of light, harbors a unique microbial diversity with the potential to produce novel secondary metabolites. Among these are the sorbicillinoids, a class of hexaketide polyketides that have garnered significant interest due to their complex chemical structures and diverse biological activities. Dihydrosorbicillin, a member of this family, has been isolated from several deep-sea derived fungi and has demonstrated promising therapeutic potential, particularly in the areas of oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, focusing on its microbial sources, biosynthesis, biological activities, and the experimental methodologies used for its study.
Producing Microorganisms
This compound has been predominantly isolated from fungi of the genus Penicillium, retrieved from deep-sea environments. A notable producer is Penicillium allii-sativi MCCC 3A00580, which was isolated from the western Pacific Ocean at a depth of 4,302 meters.[1][2] Another deep-sea fungus, Phialocephala sp. FL30r, has also been reported to produce sorbicillinoids. The challenging conditions of the deep-sea are thought to drive the evolution of unique biosynthetic pathways in these microorganisms, leading to the production of novel and bioactive compounds.
Biosynthesis of this compound
The biosynthesis of sorbicillinoids, including this compound, is a complex process involving a dedicated gene cluster. In fungi such as Penicillium chrysogenum and Trichoderma reesei, this cluster contains genes encoding for two polyketide synthases (PKSs), designated SorA and SorB.
The proposed biosynthetic pathway begins with the collaborative action of SorA and SorB to synthesize the hexaketide backbone. The functionality of the enoylreductase (ER) domain within the SorA PKS is crucial for the formation of the 2',3'-dihydro sorbyl side chain characteristic of this compound. The subsequent cyclization of the polyketide chain leads to the formation of this compound. This molecule can then undergo further enzymatic modifications, such as oxidative dearomatization by the FAD-dependent monooxygenase SorC, to produce other derivatives like dihydrosorbicillinol.
Caption: Proposed biosynthetic pathway of this compound in fungi.
Biological Activities and Mechanisms of Action
This compound has exhibited significant biological activities, making it a compound of interest for drug discovery.
Antiproliferative Activity
Several studies have demonstrated the antiproliferative effects of this compound and related sorbicillinoids against various cancer cell lines. For instance, compounds isolated from Penicillium allii-sativi have shown inhibitory effects on HT-29 colon cancer cells.[1] The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is characterized by an increase in the protein levels of phosphorylated histone H3 (p-H3) and cyclin B1.[1] This suggests that this compound interferes with the cellular machinery responsible for mitotic entry.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Stimulation of Insulin Secretion
This compound has also been identified as a potent stimulator of glucose-stimulated insulin secretion (GSIS) in rat pancreatic β-cells (INS-1). This effect is mediated through the activation of the IRS-2/PI3K/Akt signaling pathway. Treatment of INS-1 cells with this compound leads to an increased expression of key proteins in this pathway, including peroxisome proliferator-activated receptor γ (PPARγ), pancreatic and duodenal homeobox-1 (PDX-1), insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt. This suggests a potential application for this compound in the development of novel anti-diabetic therapies.
Caption: IRS-2/PI3K/Akt pathway in this compound-induced insulin secretion.
Quantitative Data
The following tables summarize the reported quantitative data for this compound and related compounds from deep-sea microorganisms.
Table 1: Isolation Yield of this compound from Penicillium allii-sativi
| Compound | Initial Extract (g) | Isolated Yield (mg) | Source |
| 2',3'-Dihydrosorbicillin | 60.4 | 20.3 | [1][2] |
Table 2: Antiproliferative Activity of Sorbicillinoids from Penicillium allii-sativi
| Compound | Cell Line | IC50 (µM) |
| Sorbicatechol D | HT-29 | Dose-dependent inhibition[1] |
| Sorbicillin | HT-29 | Dose-dependent inhibition[1] |
(Note: Specific IC50 values for this compound were not explicitly stated in the provided search results, but its presence in active fractions was noted.)
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Workflow for Isolation and Characterization
The general workflow for obtaining this compound from a deep-sea fungal culture involves several key stages, from cultivation to final structure elucidation.
Caption: General workflow for this compound isolation.
Fungal Cultivation and Extraction
-
Cultivation: The deep-sea fungus (e.g., Penicillium allii-sativi) is cultured on a suitable medium, such as rice solid medium, in Erlenmeyer flasks. The flasks are incubated under static conditions at approximately 28°C for a period of 30 days.[2]
-
Extraction: The fermented broth and mycelia are extracted multiple times with an organic solvent, typically ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[2]
Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to yield several primary fractions.[1][2]
-
Further Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, which may include:
Antiproliferative MTT Assay
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of 10-50 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-H3, cyclin B1, IRS-2, PI3K, Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: INS-1 cells are cultured to an appropriate confluency.
-
Pre-incubation: The cells are pre-incubated in a low-glucose buffer.
-
Stimulation: The cells are then incubated in a high-glucose buffer in the presence or absence of this compound.
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound, a secondary metabolite from deep-sea derived fungi, represents a promising lead compound for the development of new therapeutics. Its potent antiproliferative and insulin-secreting activities, coupled with a growing understanding of its biosynthesis and mechanisms of action, highlight the vast potential of exploring extreme marine environments for novel drug discovery. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other fascinating molecules from the depths of our oceans.
References
Initial Screening of Dihydrosorbicillin for Novel Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosorbicillin, a polyketide metabolite primarily isolated from various fungal species, represents a promising scaffold for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial screening methodologies to evaluate the bioactivities of this compound. It details experimental protocols for assessing its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. Furthermore, this guide summarizes the known effects of this compound on the IRS-2/PI3K/Akt signaling pathway, a critical regulator of cellular metabolism and growth. The included experimental workflows and data presentation tables offer a structured approach for researchers initiating investigations into the pharmacological profile of this intriguing natural product.
Introduction
Natural products remain a vital source of chemical diversity for drug discovery. This compound, a member of the sorbicillinoid family of fungal metabolites, has garnered interest due to the diverse biological activities exhibited by related compounds. While research has indicated its potential to modulate key cellular signaling pathways, a comprehensive initial screening for a broad range of bioactivities has yet to be fully elucidated. This document outlines a systematic approach to the initial in vitro screening of this compound, providing detailed protocols and data interpretation frameworks.
Potential Bioactivities and Screening Strategy
The initial screening of this compound should encompass a panel of assays to identify its primary pharmacological effects. Based on the activities of structurally related sorbicillinoids, the following bioactivities are of primary interest:
-
Antioxidant Activity: To determine the capacity of this compound to scavenge free radicals.
-
Anti-inflammatory Activity: To assess its ability to modulate inflammatory responses in vitro.
-
Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria.
-
Cytotoxic Activity: To determine its potential as an anti-proliferative agent against cancer cell lines.
-
Modulation of Insulin Signaling: To further characterize its known effects on the IRS-2/PI3K/Akt pathway.
The following sections provide detailed experimental protocols for each of these screening assays.
Data Presentation: Quantitative Bioactivity Data
A crucial aspect of initial screening is the quantitative assessment of a compound's potency. The following tables provide a template for summarizing the key quantitative data obtained from the described experimental protocols. While specific data for this compound is limited in the current literature, these tables can be populated with experimental findings. For illustrative purposes, example data from related sorbicillinoid compounds may be included with clear notation.
Table 1: Antioxidant Activity of this compound
| Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |
| DPPH Radical Scavenging | IC₅₀ | Data to be determined | Ascorbic Acid: [Value] |
| ABTS Radical Scavenging | IC₅₀ | Data to be determined | Trolox: [Value] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |
| RAW 264.7 | Nitric Oxide (NO) Production | IC₅₀ | Data to be determined | Dexamethasone: [Value] |
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Method | Endpoint | This compound (MIC µg/mL) | Positive Control (MIC µg/mL) |
| Staphylococcus aureus | Broth Microdilution | MIC | Data to be determined | Vancomycin: [Value] |
| Escherichia coli | Broth Microdilution | MIC | Data to be determined | Ciprofloxacin: [Value] |
Table 4: Cytotoxic Activity of this compound
| Cell Line | Assay | Endpoint | This compound (IC₅₀ µM) | Positive Control (IC₅₀ µM) |
| MCF-7 (Breast Cancer) | MTT | IC₅₀ | Data to be determined | Doxorubicin: [Value] |
| A549 (Lung Cancer) | MTT | IC₅₀ | Data to be determined | Doxorubicin: [Value] |
Experimental Protocols
The following are detailed methodologies for the initial screening of this compound.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add the diluted ABTS radical solution to each well.
-
Include a positive control (e.g., Trolox) and a blank.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Anti-inflammatory Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Determine the cell viability using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Antimicrobial Activity Assay
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a known antibiotic.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells + solvent) and a positive control with a known cytotoxic drug (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.
-
Visualization of Methodologies and Pathways
Experimental Workflows
Figure 1. General workflow for the initial bioactivity screening of this compound.
Signaling Pathway
Research has indicated that this compound can stimulate glucose-stimulated insulin secretion (GSIS) in rat INS-1 pancreatic β-cells. This effect is mediated, at least in part, through the activation of the IRS-2/PI3K/Akt signaling pathway.[1][2]
Figure 2. Proposed IRS-2/PI3K/Akt signaling pathway modulated by this compound.
Conclusion
This technical guide provides a foundational framework for the initial bioactivity screening of this compound. The detailed protocols and structured data presentation formats are intended to facilitate a systematic and comparative evaluation of its pharmacological potential. While existing data points to a role in modulating insulin signaling, the comprehensive screening approach outlined herein will be instrumental in uncovering novel bioactivities and prioritizing this promising natural product for further drug development efforts. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for any identified bioactivities.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Dihydrosorbicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosorbicillin is a monomeric member of the sorbicillinoid family of fungal secondary metabolites. While often considered a biosynthetic precursor to more complex dimeric sorbicillinoids, this compound itself has garnered interest due to the diverse biological activities exhibited by this class of natural products. The development of robust and efficient synthetic routes to this compound is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs.
This document provides a detailed protocol for a proposed total synthesis of this compound. The synthetic strategy is based on a biomimetic approach, commencing with the synthesis of the key precursor, sorbicillin, followed by a selective reduction of the sorbyl side chain. This route is designed to be accessible to researchers with a strong background in synthetic organic chemistry.
Synthetic Strategy Overview
The total synthesis of this compound is proposed to proceed in two main stages:
-
Synthesis of Sorbicillin: This stage involves the construction of the core sorbicillin scaffold through a Friedel-Crafts acylation reaction.
-
Selective Reduction to this compound: This key step involves the selective 1,4-reduction of the conjugated diene system in the sorbyl side chain of sorbicillin to yield the target molecule, this compound.
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route. Please note that the yield for the selective reduction step is an estimate based on similar transformations reported in the literature, as a specific protocol for the reduction of sorbicillin to this compound is not yet published.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Friedel-Crafts Acylation | 3,5-Dimethylphenol | Sorbicillin | Sorbyl chloride, AlCl₃, CS₂ | 65 |
| 2 | Selective 1,4-Reduction (Proposed) | Sorbicillin | This compound | H₂, Pd/C (poisoned catalyst) or other selective conditions | ~70-80 (Est.) |
| Overall Yield | ~45-52 (Est.) |
Experimental Protocols
Stage 1: Synthesis of Sorbicillin
This protocol is adapted from a reported synthesis of sorbicillin.
Materials:
-
3,5-Dimethylphenol
-
Sorbyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in carbon disulfide (CS₂) at 0 °C is added aluminum chloride (1.2 eq) portionwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of sorbyl chloride (1.1 eq) in CS₂ is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then carefully poured into a mixture of ice and 1M HCl.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford sorbicillin as a yellow solid.
Stage 2: Selective Reduction to this compound (Proposed)
This proposed protocol is based on general methods for the selective reduction of conjugated dienes. The optimal conditions may require further optimization.
Materials:
-
Sorbicillin
-
Palladium on carbon (Pd/C, e.g., 5% or 10%), potentially with a catalyst poison such as quinoline or lead(II) acetate.
-
Hydrogen gas (H₂)
-
Ethyl acetate or ethanol as solvent
Procedure:
-
To a solution of sorbicillin (1.0 eq) in a suitable solvent (e.g., ethyl acetate or ethanol) is added the palladium on carbon catalyst (e.g., 10 mol%).
-
If a poisoned catalyst is to be used, the poisoning agent (e.g., quinoline) is added at this stage.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired this compound and minimize over-reduction.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and the relationship between the starting materials, intermediate, and final product.
Caption: Key transformations in the total synthesis of this compound.
Conclusion
The provided protocols outline a viable synthetic route to this compound. The successful synthesis of sorbicillin provides a solid foundation, and the proposed selective reduction offers a promising avenue to the target molecule. Further experimental optimization of the reduction step will be key to maximizing the overall efficiency of this synthesis. This work should facilitate the production of this compound for further biological evaluation and the development of novel sorbicillinoid-based therapeutic agents.
Application Notes and Protocols for Chemo-enzymatic Synthesis of Complex Sorbicillinoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the chemo-enzymatic synthesis of complex sorbicillinoids. This approach leverages the stereoselective enzymatic oxidation of sorbicillin precursors by the flavin-dependent monooxygenase SorbC, followed by chemical diversification through pericyclic reactions, offering a powerful and efficient route to this medicinally important class of natural products.
Introduction to Chemo-enzymatic Synthesis of Sorbicillinoids
Sorbicillinoids are a large family of fungal metabolites characterized by their intricate molecular architectures and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Their structural complexity poses significant challenges for traditional chemical synthesis. Chemo-enzymatic strategies have emerged as a highly effective solution, primarily utilizing the enzyme SorbC for the key oxidative dearomatization step.[1]
The general workflow involves the enzymatic conversion of a readily accessible sorbicillin precursor into a highly reactive sorbicillinol intermediate.[2] This intermediate can then be subjected to various chemical transformations, most notably [4+2] cycloadditions (Diels-Alder reactions) or Michael additions, to generate a diverse array of complex sorbicillinoid scaffolds.[3][4] This modular approach allows for the targeted synthesis of known natural products and the generation of novel analogues for structure-activity relationship (SAR) studies.
Key Advantages of the Chemo-enzymatic Approach:
-
High Stereoselectivity: The enzymatic oxidation catalyzed by SorbC proceeds with excellent enantioselectivity, providing access to chiral building blocks that are difficult to obtain through purely chemical means.[5]
-
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffer systems at or near room temperature, avoiding the need for harsh reagents and protecting groups.[2]
-
Increased Efficiency: This approach often streamlines the synthesis, reducing the number of steps and increasing overall yields compared to purely synthetic routes.
-
Divergent Synthesis: A common enzymatic intermediate can be used to produce a variety of final products, facilitating the rapid generation of compound libraries.[6]
Data Presentation
The following table summarizes the yields of various complex sorbicillinoids synthesized using the chemo-enzymatic approach.
| Sorbicillinoid Product | Dienophile/Reaction Partner | Co-solvent | Yield (%) | Reference |
| Bisorbicillinol | (Self-dimerization) | Acetone | 37 | [7] |
| Trichodimerol | (Self-dimerization) | DMF | 27 | [8] |
| Sorbicatechol A | 4-Ethenyl-2-methoxyphenol | CH₂Cl₂ | 30 | [6] |
| Rezishanone B | n-Butyl vinyl ether | CH₂Cl₂ | 32 | [6] |
| Spirosorbicillinol A | Scytolide | CH₂Cl₂ | 4 | [9] |
| Spirosorbicillinol B | Scytolide | CH₂Cl₂ | 25 | [9] |
| Spirosorbicillinol C | epi-Scytolide | CH₂Cl₂ | 25 | [9] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant SorbC
This protocol describes the expression of His-tagged SorbC in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells transformed with a SorbC expression vector (e.g., pET vector with N-terminal His₆-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Amicon ultrafiltration unit (10 kDa MWCO)
-
Phosphate buffer (50 mM, pH 8.0)
Procedure:
-
Expression:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged SorbC with Elution Buffer.
-
Concentrate the purified enzyme and exchange the buffer to 50 mM phosphate buffer (pH 8.0) using an ultrafiltration unit.
-
Determine the protein concentration and store the purified SorbC at -80°C.
-
Protocol 2: General Procedure for the Chemo-enzymatic Synthesis of Dimeric Sorbicillinoids
This protocol outlines the one-pot synthesis of dimeric sorbicillinoids like bisorbicillinol and trichodimerol.
Materials:
-
Sorbicillin
-
Purified SorbC enzyme
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Phosphate buffer (50 mM, pH 8.0)
-
Organic co-solvent (e.g., Acetone or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Reaction:
-
In a suitable reaction vessel, dissolve sorbicillin in the chosen organic co-solvent (e.g., acetone for bisorbicillinol, DMF for trichodimerol).[7][8]
-
Add this solution to the phosphate buffer (50 mM, pH 8.0).
-
Add the purified SorbC enzyme to the reaction mixture.
-
Initiate the reaction by adding NADH (approximately 1.2 equivalents).
-
Stir the reaction at room temperature for 6-12 hours.[2]
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dimeric sorbicillinoid.
-
Protocol 3: General Procedure for the Chemo-enzymatic Synthesis of Hybrid Sorbicillinoids
This protocol describes the synthesis of hybrid sorbicillinoids through a Diels-Alder reaction between the enzymatically generated sorbicillinol and a specific dienophile.
Materials:
-
Sorbicillin
-
Purified SorbC enzyme
-
NADH
-
Phosphate buffer (50 mM, pH 8.0)
-
Acetone
-
Dienophile (e.g., 4-ethenyl-2-methoxyphenol for sorbicatechol A)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Generation of Sorbicillinol:
-
Dissolve sorbicillin in acetone and add it to the phosphate buffer (50 mM, pH 8.0).
-
Add the purified SorbC enzyme.
-
Start the reaction by adding NADH and stir at room temperature for 6 hours.[2]
-
-
Diels-Alder Reaction:
-
Extract the aqueous reaction mixture containing the sorbicillinol intermediate with dichloromethane.
-
To the combined organic extracts, add the desired dienophile.
-
Slowly evaporate the solvent to drive the cycloaddition.
-
-
Purification:
-
Once the reaction is complete (monitored by TLC), concentrate the mixture.
-
Purify the residue by silica gel column chromatography to obtain the hybrid sorbicillinoid.
-
Visualizations
Caption: General workflow for the chemo-enzymatic synthesis of complex sorbicillinoids.
Caption: Workflow for the expression and purification of recombinant SorbC enzyme.
References
- 1. People | HIPS | HELMHOLTZ HIPS [helmholtz-hips.de]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00059E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Total Synthesis of Bisorbicillinoid Natural Products by Enzymatic Oxidative Dearomatization/Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Isolation of Dihydrosorbicillin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrosorbicillin is a bioactive hexaketide metabolite produced by various fungi, notably from the Trichoderma and Penicillium genera. As a member of the sorbicillinoid family, it has garnered interest for its potential biological activities. This document provides a comprehensive, step-by-step guide for the extraction and isolation of this compound from fungal cultures. The protocols detailed herein cover fungal fermentation, solvent extraction, and multi-step chromatographic purification, enabling researchers to obtain pure this compound for further investigation.
Fungal Strain and Culture Conditions
The production of this compound is dependent on the fungal strain and the specific culture conditions employed. Species such as Trichoderma longibrachiatum and Penicillium chrysogenum are known producers of sorbicillinoids, including this compound.[1] Optimization of culture parameters is crucial for maximizing the yield of the target metabolite.
Fungal Strains
-
Trichoderma longibrachiatum
-
Penicillium chrysogenum
Culture Media
A variety of media can be used for the cultivation of fungi for this compound production. Potato Dextrose Agar (PDA) is suitable for initial culture and maintenance, while liquid fermentation in Potato Dextrose Broth (PDB) or a custom production medium is necessary for scaling up.
Table 1: Composition of Production Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Peptone | 5.0 |
| Yeast Extract | 3.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1.0 mL |
Fermentation Protocol
-
Inoculum Preparation: Inoculate a suitable fungal strain onto a PDA plate and incubate at 25-28°C for 5-7 days until sporulation.
-
Seed Culture: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 25-28°C for 7-14 days on a rotary shaker at 150 rpm.
Extraction of this compound
Following fermentation, the fungal biomass is separated from the culture broth, and the broth is subjected to solvent extraction to recover the crude this compound.
Experimental Workflow for Extraction
Caption: Workflow for the extraction of crude this compound.
Extraction Protocol
-
Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation at 5,000 x g for 15 minutes.
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound
The crude extract contains a mixture of metabolites. A multi-step chromatographic approach is required to isolate this compound to a high degree of purity.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Silica Gel Column Chromatography Protocol
-
Column Packing: Prepare a silica gel column (e.g., 230-400 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Pooling: Combine the fractions containing the compound of interest based on the TLC analysis.
Table 2: Exemplary Silica Gel Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 3 cm x 40 cm |
| Mobile Phase | Hexane-Ethyl Acetate gradient |
| Gradient | 10% to 100% Ethyl Acetate |
| Flow Rate | Gravity-driven |
| Detection | TLC (UV at 254 nm) |
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
For final purification, preparative HPLC is employed. A reversed-phase C18 column is typically used.
-
Sample Preparation: Dissolve the pooled fractions from the column chromatography in the HPLC mobile phase.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Elution: Elute with an isocratic or gradient mobile phase. A common mobile phase is a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Analysis: Assess the purity of the isolated this compound by analytical HPLC.
-
Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Exemplary Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 10 µm, 250 x 20 mm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 5-10 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1-5 mL |
Data Presentation
Quantitative data from the extraction and purification process should be systematically recorded to assess the efficiency of the protocol.
Table 4: Summary of a Typical this compound Isolation Yield
| Step | Input Mass (g) | Output Mass (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 500 mL (broth) | 1200 | - | ~5 |
| Silica Gel Column | 1.2 | 150 | 12.5 | ~70 |
| Preparative HPLC | 0.150 | 85 | 56.7 | >98 |
| Overall Yield | ~0.017% (from broth) |
(Note: The values in this table are illustrative and can vary significantly based on the fungal strain, culture conditions, and purification efficiency.)
Conclusion
The protocols outlined in this document provide a robust framework for the successful extraction and isolation of this compound from fungal cultures. By carefully controlling the fermentation parameters and systematically applying the described extraction and chromatographic techniques, researchers can obtain high-purity this compound for subsequent biological and pharmacological studies. The provided workflows and data tables serve as a valuable resource for planning and executing the isolation of this promising natural product.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Dihydrosorbicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of dihydrosorbicillin, a bioactive fungal secondary metabolite, using High-Performance Liquid Chromatography (HPLC). This compound belongs to the sorbicillinoid class of polyketides, which are of interest for their various biological activities.[1] This guide outlines a proposed reverse-phase HPLC method, including sample preparation, chromatographic conditions, and data analysis, tailored for the quantitative analysis of this compound in various sample matrices.
Introduction
This compound, with the chemical formula C14H18O3, is an aromatic ketone that has been identified in fungi such as Penicillium chrysogenum.[2] As a member of the sorbicillinoid family, it is a hexaketide metabolite with potential biological activities that are of interest in pharmaceutical research and development.[1] Accurate and reliable quantitative analysis is essential for studying its biosynthesis, stability, and potential therapeutic applications. HPLC is a powerful analytical technique well-suited for the separation, identification, and quantification of such fungal secondary metabolites. This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate HPLC analysis and depends on the sample matrix. Below are general guidelines for extracting this compound from fungal cultures.
Materials:
-
Fungal culture broth or mycelium
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol for Fungal Culture Extraction:
-
Extraction: For liquid cultures, partition the culture broth against an equal volume of ethyl acetate. For solid cultures, homogenize the mycelium and agar plugs and extract with ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
HPLC Method
This proposed method is based on common practices for the analysis of sorbicillinoids and other fungal polyketides.[3]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (based on analysis of similar sorbicillin derivatives[4]) |
Rationale for Parameter Selection:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of medium-polarity compounds like this compound.
-
Mobile Phase: A water/acetonitrile gradient is effective for eluting polyketides from a C18 column. The addition of formic acid helps to improve peak shape and resolution by protonating silanol groups on the stationary phase and acidic functional groups in the analyte.
-
Gradient Elution: A gradient is recommended to ensure the elution of a wide range of compounds with varying polarities that may be present in a crude extract, and to provide sharp peaks for better quantification.
Data Presentation
The following table summarizes hypothetical quantitative data for a this compound standard. This table should be populated with experimental data.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | User-determined | User-determined | User-determined | User-determined |
Mandatory Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
References
Application Notes and Protocols: Dihydrosorbicillin in the Development of Antidiabetic Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosorbicillin, a natural product isolated from Penicillium sp., has emerged as a promising small molecule for the development of novel antidiabetic therapeutics. This compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Mechanistic studies have revealed that this compound exerts its effects through the modulation of the IRS-2/PI3K/Akt signaling pathway, a critical cascade in insulin secretion and glucose homeostasis.[1][2][3] These application notes provide a comprehensive overview of the experimental protocols and data interpretation for evaluating the antidiabetic potential of this compound in an in vitro setting.
Mechanism of Action
This compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner. Its mechanism of action involves the upregulation of key proteins in the insulin signaling pathway, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Pancreatic and Duodenal Homeobox-1 (PDX-1).[1][2][3] The activation of these transcription factors leads to an increased expression of Insulin Receptor Substrate-2 (IRS-2), which subsequently activates the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade, ultimately promoting insulin granule exocytosis.[1][2][3]
Signaling Pathway Diagram
Data Presentation
The following tables summarize illustrative quantitative data for the effects of this compound. Researchers should generate their own data following the provided protocols.
Table 1: Dose-Dependent Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells
| This compound (µM) | Insulin Secretion (ng/mg protein/h) at 2.8 mM Glucose | Insulin Secretion (ng/mg protein/h) at 16.7 mM Glucose | Fold Increase in GSIS (High/Low Glucose) |
| 0 (Vehicle) | 2.5 ± 0.3 | 10.2 ± 1.1 | 4.1 |
| 1 | 2.6 ± 0.4 | 15.8 ± 1.5* | 6.1 |
| 5 | 2.8 ± 0.3 | 22.5 ± 2.1 | 8.0 |
| 10 | 3.0 ± 0.5 | 28.9 ± 2.5 | 9.6 |
| 25 | 3.1 ± 0.4 | 35.1 ± 3.0** | 11.3 |
*p < 0.05, **p < 0.01 compared to vehicle control at 16.7 mM glucose. Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in INS-1 Cells
| Treatment (10 µM) | Relative PPARγ Expression (Fold Change) | Relative PDX-1 Expression (Fold Change) | Relative IRS-2 Expression (Fold Change) | Relative p-Akt/Akt Ratio (Fold Change) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 2.8 ± 0.3 | 2.5 ± 0.2 | 3.2 ± 0.4 | 4.5 ± 0.5 |
**p < 0.01 compared to vehicle control. Data are presented as mean ± SD (n=3).
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: Cell Culture and Maintenance of INS-1 Cells
-
Cell Line: INS-1 (rat insulinoma cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C.
-
Treatment and Stimulation:
-
Wash the cells with KRBH buffer.
-
Add KRBH buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) with or without different concentrations of this compound.
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein content using a BCA protein assay kit.
-
Data Normalization: Normalize the insulin secretion to the total protein content (ng insulin/mg protein/h).
Protocol 4: 2-NBDG Glucose Uptake Assay
-
Cell Seeding: Seed INS-1 cells in a 24-well plate and grow to 80% confluency.
-
Starvation: Starve the cells in glucose-free RPMI-1640 medium for 2 hours.
-
Treatment: Treat the cells with this compound in glucose-free medium for 1 hour.
-
2-NBDG Incubation: Add 100 µM of 2-NBDG (a fluorescent glucose analog) to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement:
-
For microscopy: Visualize the cells under a fluorescence microscope.
-
For quantitative analysis: Lyse the cells and measure the fluorescence intensity using a fluorometer (Excitation/Emission ~465/540 nm) or analyze the cells by flow cytometry.
-
-
Data Analysis: Express the glucose uptake as a percentage of the vehicle-treated control.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the INS-1 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, PDX-1, IRS-2, phospho-Akt (Ser473), and total Akt overnight at 4°C. (Use manufacturer's recommended dilutions).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
References
Application Notes and Protocols: In Vitro Analysis of Dihydrosorbicillin's Effect on the HT-29 Colon Cancer Cell Line
Introduction
Dihydrosorbicillin, a natural product, has emerged as a compound of interest for its potential therapeutic properties. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anti-cancer effects on the HT-29 human colorectal adenocarcinoma cell line. The HT-29 cell line is a well-characterized model for colorectal cancer research, known for its epithelial-like morphology and key mutations in genes such as TP53, APC, and BRAF[1]. These cells are extensively used to study cancer progression, drug resistance, and the efficacy of novel therapeutic agents[2].
The following protocols detail methodologies to assess cell viability, proliferation, apoptosis, and to investigate the potential mechanism of action of this compound by analyzing its impact on key signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on HT-29 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 92 ± 4.8 | |
| 10 | 75 ± 6.1 | |
| 25 | 51 ± 5.5 | |
| 50 | 28 ± 4.2 | |
| 100 | 15 ± 3.9 |
Table 2: Effect of this compound on HT-29 Cell Proliferation (Clonogenic Assay)
| Treatment | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 85 | 1.00 |
| This compound (IC50) | 35 | 0.41 |
Table 3: Apoptosis Induction by this compound in HT-29 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| This compound (IC50) | 25.8 ± 2.1 | 10.5 ± 1.5 | 63.7 ± 3.6 |
Experimental Protocols
Cell Culture and Maintenance
The HT-29 human colon adenocarcinoma cell line should be obtained from a reputable cell bank. These cells typically have an epithelial-like morphology and grow in monolayers[2].
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.
-
Procedure:
-
Seed a low density of HT-29 cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the plating efficiency and surviving fraction.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HT-29 cells in a 6-well plate and treat with this compound (IC50 concentration) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells using a flow cytometer.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on key signaling pathways. The HT-29 cell line is known to have mutations that lead to constant activation of the MAP kinase signaling pathway[1]. The Hedgehog signaling pathway is also a key controller of these colon cancer cells[3].
-
Procedure:
-
Treat HT-29 cells with this compound (IC50 concentration) for 24 hours.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, Akt, p-Akt, Bcl-2, Bax, Caspase-3, and β-actin as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on HT-29 cells.
Caption: The MAPK signaling pathway, constitutively active in HT-29 cells due to the BRAF V600E mutation.
Caption: The intrinsic apoptosis pathway as a potential mechanism of this compound.
References
Revolutionizing Dihydrosorbicillin Production: A Guide to Large-Scale Fermentation
For Immediate Release
[City, State] – [Date] – The burgeoning interest in dihydrosorbicillin and its therapeutic potential has created a critical need for robust and scalable production methods. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of this promising bioactive compound. By leveraging optimized fermentation strategies and understanding the underlying biosynthetic pathways, significant improvements in yield and purity can be achieved.
Abstract
This document outlines the key techniques and methodologies for the large-scale production of this compound, a bioactive polyketide with significant therapeutic interest. It provides detailed protocols for the fermentation of this compound-producing fungi, such as Penicillium chrysogenum and Trichoderma reesei, with a focus on fed-batch culture systems. Furthermore, it details the biosynthetic pathway of sorbicillinoids and presents experimental workflows for strain improvement and metabolite analysis. The included data, presented in clear, comparative tables and visualized through diagrams, offers a comprehensive resource for optimizing this compound manufacturing.
Introduction to this compound and its Production
Sorbicillinoids, a class of fungal secondary metabolites, have garnered attention for their diverse biological activities. Among them, this compound serves as a key intermediate in the biosynthesis of various other sorbicillinoids.[1][2] The production of these compounds is primarily achieved through fermentation of various ascomycetes, including Penicillium chrysogenum, Acremonium chrysogenum, and Trichoderma reesei.[2] To meet the demands for preclinical and clinical studies, efficient and scalable fermentation processes are paramount. Fed-batch fermentation has emerged as a superior strategy to control substrate levels, mitigate toxic effects, and ultimately enhance product yield.[3][4][5]
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving a conserved gene cluster. In Penicillium chrysogenum, the pathway is initiated by two polyketide synthases, SorA and SorB, which are essential for the formation of the key intermediates sorbicillin and this compound.[1] Subsequent enzymatic conversions, catalyzed by a FAD-dependent monooxygenase (SorC) and an oxidoreductase (SorD), lead to the formation of other sorbicillinoid derivatives.[1] A similar pathway has been identified in Trichoderma reesei, with homologous enzymes such as Sor1 (homolog of SorA) and Sor3 (homolog of SorC).[2] Understanding this pathway is crucial for targeted genetic engineering approaches to enhance this compound production.
Caption: Biosynthetic pathway of this compound and related sorbicillinoids.
Large-Scale Fermentation Protocols
Successful large-scale production of this compound hinges on the optimization of fermentation parameters. A fed-batch strategy is often employed to maintain optimal nutrient concentrations and enhance productivity.[3][4][5][6]
Inoculum Development
A robust inoculum is critical for initiating a successful fermentation.
Protocol 1: Inoculum Preparation for Trichoderma reesei
-
Strain Activation: Culture Trichoderma reesei strains on potato dextrose agar (PDA) plates until sporulation.
-
Spore Suspension: Prepare a spore suspension by harvesting conidia to a concentration of 10^6 spores/mL.
-
Seed Culture: Inoculate 50 mL of seed medium in a 500 mL Erlenmeyer flask.
-
Incubation: Incubate at 30°C with agitation at 200 rpm for 36 hours.[7]
Fermentation Medium
The composition of the fermentation medium significantly impacts cell growth and metabolite production.
Table 1: Example Fermentation Media Composition
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 40 | Carbon Source |
| Peptone | 5 - 10 | Nitrogen Source |
| Yeast Extract | 5 - 10 | Nitrogen & Growth Factors |
| KH₂PO₄ | 1 - 2 | Phosphorus Source & Buffering |
| MgSO₄·7H₂O | 0.5 - 1 | Trace Element |
| Trace Element Solution | 1 mL/L | Essential Minerals |
Note: This is a general-purpose medium. Optimization is crucial for specific strains and production goals.
Fed-Batch Fermentation Protocol
Fed-batch fermentation allows for higher cell densities and product titers by incrementally feeding a concentrated nutrient solution.[8]
Protocol 2: Fed-Batch Fermentation of this compound
-
Bioreactor Setup: Prepare and sterilize a large-scale fermenter (e.g., 100 L) containing the initial batch medium.
-
Inoculation: Inoculate the fermenter with the prepared seed culture (typically 5-10% v/v).
-
Batch Phase: Run the fermentation in batch mode until the initial carbon source is nearly depleted. Monitor key parameters such as pH, dissolved oxygen (DO), and temperature.
-
Feeding Phase: Initiate the feeding of a concentrated glucose and nitrogen solution. The feed rate should be carefully controlled to maintain a low substrate concentration, thus avoiding catabolite repression.[4] An exponential feeding strategy can be employed to match the microbial growth rate.[5]
-
Process Control: Maintain the following parameters throughout the fermentation:
-
Temperature: 28-30°C
-
pH: 5.0-6.0 (controlled with acid/base addition)
-
Dissolved Oxygen: >30% (controlled by agitation and aeration rate)
-
-
Harvesting: Terminate the fermentation when productivity declines. The broth containing this compound is then harvested for downstream processing.
Table 2: Comparison of Fermentation Strategies
| Parameter | Batch Fermentation | Fed-Batch Fermentation | Continuous Fermentation |
| Nutrient Addition | All at the beginning | Incremental feeding | Continuous feeding |
| Cell Density | Lower | High | Moderate to High |
| Product Titer | Lower | Higher | Can be high, but risk of strain instability |
| Substrate Inhibition | High risk | Minimized | Minimized |
| Process Control | Simple | Complex | Very Complex |
| Contamination Risk | Low | Moderate | High |
Experimental Workflows for Optimization
To enhance this compound yield, a systematic approach to strain improvement and process optimization is necessary.
Caption: Workflow for optimizing this compound production.
Strain Improvement Protocol
Genetic modification of the production strain can significantly increase the yield of the target compound.
Protocol 3: Gene Deletion in Trichoderma reesei
-
Vector Construction: Construct a gene deletion cassette containing flanking regions of the target gene (e.g., a protease gene that degrades the product) and a selectable marker.
-
Protoplast Preparation: Generate protoplasts from young mycelia of T. reesei using a lytic enzyme mixture.
-
Transformation: Transform the protoplasts with the deletion cassette using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Select for transformants on a medium containing the appropriate selective agent. Screen the resulting colonies by PCR to confirm gene deletion.
-
Phenotypic Analysis: Cultivate the mutant strains and analyze the production of this compound and the activity of the deleted enzyme (e.g., protease assay).[7][9]
Downstream Processing
After fermentation, this compound needs to be extracted and purified from the culture broth.
Protocol 4: Extraction and Purification of this compound
-
Biomass Separation: Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Purify this compound from the crude extract using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods like NMR and mass spectrometry.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the large-scale fermentation and production of this compound. By implementing optimized fed-batch fermentation strategies, coupled with targeted strain improvement and robust downstream processing, researchers and drug development professionals can significantly enhance the production of this valuable bioactive compound, thereby accelerating its journey from the laboratory to potential clinical applications. Continuous optimization of media components and process parameters will be key to further improving yields and process efficiency.
References
- 1. uniprot.org [uniprot.org]
- 2. In Vivo Study of the Sorbicillinoid Gene Cluster in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fed Batch Fermentation: The Smart Balance of Control and Productivity in Biotechnology [fermentorchina.com]
- 4. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 5. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 6. remedypublications.com [remedypublications.com]
- 7. Frontiers | Enhancement of Cellulase Production in Trichoderma reesei via Disruption of Multiple Protease Genes Identified by Comparative Secretomics [frontiersin.org]
- 8. eppendorf.com [eppendorf.com]
- 9. Enhancement of Cellulase Production in Trichoderma reesei via Disruption of Multiple Protease Genes Identified by Comparative Secretomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of dihydrosorbicillin from Penicillium cultures.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the yield of dihydrosorbicillin from Penicillium cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a bioactive polyketide metabolite produced by various fungi, including Penicillium chrysogenum.[1][2][3] It belongs to the sorbicillinoid family of compounds, which are of pharmaceutical interest.[2][4] The biosynthesis of this compound is initiated by two polyketide synthase enzymes, SorA and SorB, which generate the key intermediates sorbicillin and this compound.[1][2][3]
Q2: Which genes are essential for this compound biosynthesis?
A2: The core genes for sorbicillinoid biosynthesis in P. chrysogenum are organized in a biosynthetic gene cluster (BGC). The key genes are:
-
sorA and sorB : Encode polyketide synthases (PKS) that produce the initial intermediates.[1][3]
-
sorC : Encodes a monooxygenase that converts sorbicillin and this compound to their respective sorbillinol forms.[1][2]
-
sorD : Encodes an oxidoreductase involved in downstream conversions.[1][2]
-
sorR1 and sorR2 : Encode transcriptional regulators that control the expression of the gene cluster.[1][2]
-
sorT : Encodes a transporter protein.[1]
Q3: How is the this compound biosynthetic pathway regulated?
A3: The pathway is controlled by a sophisticated regulatory system. Expression of the biosynthetic genes is governed by the interplay of two transcriptional regulators, SorR1 and SorR2.[1][2] SorR1 functions as a transcriptional activator for the cluster.[1][2] SorR2, in turn, controls the expression of sorR1.[1][2] Furthermore, the pathway features a novel autoinduction mechanism where the produced sorbicillinoids themselves activate the transcription of the biosynthetic genes.[1][2]
Troubleshooting Guide
Problem 1: Low or undetectable this compound production.
| Possible Cause | Suggested Solution & Explanation |
| Incorrect Fungal Strain | Many industrial strains of P. chrysogenum, developed for high-level penicillin production, have lost the ability to produce sorbicillinoids due to mutations in the biosynthetic genes, particularly a point mutation in the ketosynthase domain of SorA.[4][5] Solution: Use a wild-type strain known to produce sorbicillinoids or repair the critical mutation in the sorA gene of an industrial strain to restore production.[2][3] |
| Suboptimal Culture Medium | The composition of the fermentation medium, including carbon and nitrogen sources, is critical for secondary metabolite production.[6][7] Production is often favored under nutrient-limiting conditions that restrict rapid growth.[8] Solution: Screen different carbon sources (e.g., sucrose, glucose, lactose) and nitrogen sources (e.g., yeast extract, peptone). Refer to the media composition tables below for starting points. |
| Inappropriate Physical Conditions | Temperature, pH, and aeration (shaking speed) significantly impact fungal growth and metabolism.[9] Solution: Systematically optimize physical parameters. For P. chrysogenum, temperatures between 25-28°C and a shaker speed of ~120-200 rpm are common starting points.[10] Maintain a stable pH, as secondary metabolite production can be pH-dependent. |
| Insufficient Gene Expression | Even with a functional gene cluster, transcription levels may be too low for significant product yield. Solution: Consider metabolic engineering approaches. Overexpressing the transcriptional activator sorR1 can boost the expression of the entire gene cluster.[1] Directly overexpressing the core biosynthetic genes, sorA and sorB, may also increase yield. |
Problem 2: High variability in this compound yield between fermentation batches.
| Possible Cause | Suggested Solution & Explanation |
| Inconsistent Inoculum | The age, concentration, and metabolic state of the inoculum can lead to significant variations in fermentation performance. Solution: Standardize the inoculum preparation protocol. Use spores from a freshly grown culture of a specific age or a well-defined seed culture volume incubated for a fixed duration (e.g., 24 hours).[11] |
| Media Preparation Errors | Minor variations in the concentration of media components can affect the final product titer. Solution: Ensure precise and consistent weighing of all components and use calibrated pH meters. Prepare a large batch of medium if possible to run multiple parallel experiments. |
| Fluctuations in Physical Parameters | Inconsistent temperature or agitation speed in incubators can affect fungal growth and metabolism. Solution: Use calibrated and reliable incubators/shakers. Monitor the temperature and RPM throughout the fermentation process. For bioreactors, ensure control loops for pH, temperature, and dissolved oxygen are properly tuned. |
Quantitative Data Summary
The following tables provide starting parameters for optimizing Penicillium cultures for secondary metabolite production. Note that these values are often reported for other metabolites like penicillin or citrinin but serve as an excellent baseline for this compound optimization.
Table 1: General Fermentation Parameters for P. chrysogenum
| Parameter | Optimized Range | Compound Context | Source(s) |
| Temperature | 25 - 28 °C | Penicillin G | |
| pH | 6.0 - 6.5 | Lipase / Citrinin | [9][10] |
| Agitation | 120 - 200 rpm | Penicillin G / Citrinin | [10] |
| Incubation Time | 6 - 17 days | Penicillin G / Citrinin | [10] |
Table 2: Example Media Compositions for P. chrysogenum Fermentation
| Medium Name | Components (per liter) | Target Product | Source(s) |
| Potato Dextrose Medium (PDM) | Potato (infusion from 200g), Dextrose (20g) | Citrinin | [10] |
| Optimized Penicillin Medium | Sucrose (21g), Yeast Extract (3g) | Penicillin G | |
| Penicillin Production Medium (PPM) | Lactose (75g), Glucose (5g), Urea (4g), Na₂SO₄ (4g), CH₃COONH₄ (5g), K₂HPO₄ (2.12g), KH₂PO₄ (5.1g), Phenoxyacetic acid (2.5g) | Penicillin | [11] |
| YGG Medium (Seed Culture) | Glucose (20g), KCl (10g), Yeast Nitrogen Base (6.66g), Citric acid (1.5g), K₂HPO₄ (6g), Yeast Extract (2g) | Penicillin (Seed) | [11] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically add 10 mL of sterile water with 0.1% Tween 80 to a mature (7-10 days) P. chrysogenum culture grown on a Potato Dextrose Agar (PDA) plate.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting spore suspension to a sterile tube. Adjust the spore concentration if necessary.
-
-
Seed Culture:
-
Production Culture:
-
Prepare the production medium (refer to Table 2 for examples) and dispense 100 mL into 250 mL Erlenmeyer flasks. Autoclave to sterilize.
-
Inoculate each production flask with 10 mL of the seed culture.[10]
-
Incubate at 25-28°C for 7-17 days on a rotary shaker at 120-200 rpm.[10]
-
Collect samples at regular intervals for analysis.
-
Protocol 2: Solvent Extraction of Sorbicillinoids
-
Biomass Separation:
-
Harvest the culture broth from the shake flask.
-
Separate the fungal mycelium from the culture filtrate by filtration (e.g., through Miracloth or a similar filter) or centrifugation.
-
-
Solvent Extraction:
-
Measure the volume of the culture filtrate.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The yellow-colored sorbicillinoids will typically partition into the organic layer.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter off the drying agent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dilute the resuspended crude extract to an appropriate concentration range for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.
-
Detection: Monitor the elution profile using a UV-Vis or Diode Array Detector (DAD) at the characteristic absorbance maximum for sorbicillinoids.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Visual Guides and Pathways
Caption: Biosynthesis of sorbicillinoids from precursors in P. chrysogenum.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Complex Sorbicillinoid Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of complex sorbicillinoid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating complex sorbicillinoid mixtures?
A1: Sorbicillinoids are a class of fungal polyketides that often occur as complex mixtures of structurally similar analogues, including monomers, dimers, trimers, and hybrid structures.[1][2][3] The primary challenges in their separation include:
-
Structural Similarity: Many sorbicillinoid derivatives possess similar polarities and molecular weights, leading to co-elution in chromatographic systems.
-
Compound Instability: Some sorbicillinoids can be sensitive to pH, temperature, and light, potentially leading to degradation or isomerization during purification.[4][5]
-
Low Abundance of Target Compounds: The desired bioactive sorbicillinoid may be present in low concentrations within a complex mixture of more abundant related compounds.
Q2: Which chromatographic techniques are most effective for sorbicillinoid purification?
A2: A multi-step chromatographic approach is typically necessary for the successful isolation of pure sorbicillinoids. The most commonly employed techniques are:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for high-resolution separation of complex mixtures and is widely used for the final purification of individual sorbicillinoids.[6][7][8]
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of sensitive compounds.[5][9]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical fluids, most commonly carbon dioxide, as the mobile phase and can offer faster separations and reduced solvent consumption, particularly for chiral separations.[10][11][12]
Q3: How can I improve the resolution of closely eluting sorbicillinoids in preparative HPLC?
A3: To improve the resolution between closely eluting peaks, consider the following strategies:
-
Optimize the Mobile Phase: Fine-tune the solvent gradient, testing different solvent strengths and selectivities. Employing a shallow gradient can often enhance the separation of closely related compounds.
-
Change the Stationary Phase: If resolution is still poor, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can alter the selectivity of the separation.
-
Reduce the Column Diameter and Particle Size: Using a longer column with a smaller internal diameter and smaller particle size can increase the number of theoretical plates and improve resolution. However, this will also increase backpressure.
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with different column temperatures to find the optimal condition.
Q4: My sorbicillinoid compound appears to be degrading during purification. What can I do to minimize this?
A4: Sorbicillinoid stability can be a concern. To minimize degradation:
-
pH Control: If your compound is pH-sensitive, buffer the mobile phase to a pH where the compound is most stable.
-
Temperature Control: Perform purification at reduced temperatures (e.g., using a refrigerated autosampler and column compartment) to slow down degradation kinetics.
-
Light Protection: Protect the sample from light by using amber vials and covering the fraction collector. Some natural products are known to be sensitive to light, which can cause degradation.[4][13][14]
-
Minimize Time in Solution: Work up purified fractions promptly to avoid prolonged exposure to solvents.
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the system. | - Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase. - Reduce the sample load. - Check and tighten all fittings to minimize dead volume. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Reduce the amount of sample injected. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Split Peaks | - Clogged frit or void at the column inlet. - Sample precipitation on the column. | - Reverse flush the column (if permissible by the manufacturer). - Filter the sample before injection to remove particulates. - Ensure the sample is fully dissolved in the injection solvent. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing). - High mobile phase viscosity. - Inappropriate column particle size for the system. | - Systematically check for blockages by disconnecting components. - Use a mobile phase with lower viscosity or increase the column temperature. - Ensure the column particle size is compatible with the HPLC system's pressure limit. |
| Low Recovery | - Irreversible adsorption of the compound onto the stationary phase. - Compound degradation. | - Try a different stationary phase. - Implement the stability-enhancing measures described in the FAQs. |
Experimental Protocols
General Workflow for Sorbicillinoid Purification
A typical workflow for the isolation of sorbicillinoids from a fungal culture involves several stages, from initial extraction to final purification.
References
- 1. Bioactive sorbicillinoid derivatives from an endophytic fungus Trichoderma citrinoviride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00059E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. Articles / Oxygen / Laborator Support [laborator.ticksy.com]
Methods for improving the stability and shelf-life of dihydrosorbicillin.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and shelf-life of dihydrosorbicillin. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound.
Issue 1: Rapid Degradation of this compound in Solution
Question: I am observing a rapid loss of this compound potency in my aqueous formulation, even when stored at 4°C. What could be the cause and how can I prevent it?
Answer: Rapid degradation of this compound in aqueous solutions is likely due to either hydrolysis or oxidation, as its structure contains functional groups susceptible to these reactions.
-
Hydrolysis: The ester and ketone functionalities in this compound can be susceptible to hydrolysis, which is often pH-dependent. Degradation can be accelerated at acidic or alkaline pH.
-
Oxidation: The phenolic hydroxyl groups on the aromatic ring make this compound prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light.[1][2]
Troubleshooting Steps:
-
pH Control: Determine the pH of your formulation. The optimal pH for stability should be determined through a systematic study. Typically, a pH range of 4-6 is a good starting point for many phenolic compounds. Use appropriate buffer systems (e.g., citrate, acetate) to maintain the desired pH.
-
Exclusion of Oxygen: De-gas your solvents and formulation buffers by sparging with an inert gas like nitrogen or argon before use. Prepare and store solutions under a nitrogen blanket.
-
Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation.[1] Common choices include:
-
Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.
-
Lipid-soluble antioxidants (for non-aqueous or lipid-based formulations): Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).[1]
-
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[1]
-
Low-Temperature Storage: Continue storing your solutions at low temperatures (2-8°C) and protect them from light.
Issue 2: Discoloration of this compound Powder or Solutions
Question: My this compound sample (solid or in solution) is developing a yellow or brownish tint over time. What is causing this and is the product still usable?
Answer: Discoloration, particularly the formation of yellow or brown hues, is a common indicator of chemical degradation, often due to oxidation or photodegradation.
-
Oxidation: The oxidation of the phenolic moieties in this compound can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Photodegradation: The aromatic ring and conjugated system in this compound can absorb UV light, leading to photochemical reactions that result in colored degradants.
Troubleshooting Steps:
-
Light Protection: Store this compound, both in solid form and in solution, in amber-colored vials or containers that block UV light. When handling, work in an area with minimal light exposure or use light-filtering equipment.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Purity Check: The presence of impurities, such as residual metal catalysts from synthesis, can accelerate degradation. Ensure you are using a high-purity grade of this compound.
-
Analytical Assessment: The usability of the discolored sample depends on the extent of degradation. You should quantify the remaining active compound and identify the degradation products using a stability-indicating analytical method, such as HPLC-UV. A significant change in purity would indicate that the sample is no longer suitable for use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you will need to perform forced degradation studies. This involves subjecting this compound to various stress conditions to intentionally generate degradation products. The typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
After exposure, the stressed samples are analyzed by HPLC with a photodiode array (PDA) detector. The chromatographic conditions (column, mobile phase, gradient, etc.) are then optimized to achieve baseline separation between the this compound peak and all the degradation product peaks.
Q3: Which excipients are recommended for formulating a stable this compound product?
A3: The choice of excipients is critical for maintaining the stability of this compound.[3] Based on its chemical structure, the following excipients should be considered:
-
Buffering Agents: To maintain an optimal pH, typically in the slightly acidic range (e.g., pH 4-6). Acetate and citrate buffers are common choices.
-
Antioxidants: To prevent oxidative degradation. For aqueous formulations, ascorbic acid or sodium metabisulfite are suitable. For lipid-based formulations, BHA, BHT, or tocopherol can be used.[1]
-
Chelating Agents: EDTA is recommended to sequester metal ions that can catalyze oxidation.[1]
-
Bulking Agents/Fillers (for solid dosage forms): Microcrystalline cellulose, mannitol, or lactose. It is important to ensure these excipients have low moisture content and are free of reactive impurities like peroxides.
Quantitative Data Presentation
The following tables provide an example of how to present stability data for this compound under forced degradation conditions. The data presented here is illustrative.
Table 1: Stability of this compound in Solution under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 0.1 M HCl (60°C) | 24 | 85.2 | Colorless |
| 0.1 M NaOH (60°C) | 24 | 72.5 | Slight yellow tint |
| Water (60°C) | 24 | 95.1 | Colorless |
| 3% H₂O₂ (RT) | 24 | 65.8 | Yellowish-brown |
| UV Light (254 nm, RT) | 24 | 88.3 | Slight yellow tint |
Table 2: Effect of Antioxidants on the Stability of this compound in an Aqueous Formulation (pH 5.5, 40°C)
| Formulation | Initial Purity (%) | Purity after 1 month (%) |
| This compound (0.1 mg/mL) | 99.8 | 92.1 |
| + 0.1% Ascorbic Acid | 99.9 | 98.5 |
| + 0.05% Sodium Metabisulfite | 99.8 | 97.9 |
| + 0.01% EDTA | 99.9 | 94.3 |
| + 0.1% Ascorbic Acid + 0.01% EDTA | 99.8 | 99.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC with PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a 0.1 mg/mL solution of this compound in methanol to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC-PDA method to observe the formation of degradation products and the decrease in the parent drug peak.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Inject the undergraded this compound solution to determine its retention time.
-
Inject each of the samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the main peak from any new peaks (degradation products).
-
Adjust the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve baseline resolution (>1.5) for all peaks.
-
Check for peak purity of the this compound peak in the stressed samples using the PDA detector to ensure no degradation products are co-eluting.
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Potential degradation pathways for this compound.
References
Strategies to overcome the low in vivo potency of dihydrosorbicillin derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrosorbicillin derivatives. It addresses common challenges encountered during in vivo experiments and offers strategies to overcome their inherently low in vivo potency.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro activity but fails in animal models. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug development, often attributed to poor pharmacokinetic properties of the compound. The main reasons include:
-
Low Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration. This can be due to poor solubility in gastrointestinal fluids or low permeability across the intestinal wall.
-
Rapid Metabolism: The derivative might be quickly broken down by enzymes in the liver and other tissues, leading to low systemic exposure.
-
Poor Distribution: The compound may not effectively reach the target tissue or organ due to unfavorable physicochemical properties.
-
Chemical Instability: The derivative could be unstable in the physiological environment, degrading before it can exert its therapeutic effect.
Q2: How can I improve the aqueous solubility of my this compound derivative?
A2: Enhancing solubility is a critical first step to improving in vivo potency. Several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.
-
Surfactants and Micelles: These agents can encapsulate the drug molecules, forming micelles that are soluble in aqueous environments.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
Q3: What are some medicinal chemistry approaches to enhance the in vivo efficacy of this compound derivatives?
A3: Structural modification of the parent molecule can significantly improve its drug-like properties:
-
Prodrug Strategy: A prodrug is an inactive or less active precursor that is metabolized in the body to the active drug. This approach can be used to improve solubility, permeability, and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the impact on biological activity and pharmacokinetic properties can lead to the identification of more potent and effective analogs.[1][2]
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic parameters without losing biological activity.
Troubleshooting Guides
Issue 1: High variability in in vivo experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation | Standardize the formulation protocol. Ensure consistent particle size, drug loading, and excipient ratios. | Reduced variability in plasma concentrations and therapeutic outcomes between subjects. |
| Animal-to-Animal Variation | Use a sufficient number of animals per group to achieve statistical power. Ensure animals are of the same age, sex, and health status. | More reliable and reproducible data. |
| Inaccurate Dosing | Calibrate dosing equipment regularly. Use appropriate dosing volumes for the animal model. | Consistent and accurate delivery of the intended dose. |
Issue 2: No observable therapeutic effect at a reasonable dose.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Drug Exposure | Conduct a pilot pharmacokinetic study to determine the maximum plasma concentration (Cmax) and area under the curve (AUC). | Understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile to guide dose adjustments. |
| Poor Target Engagement | If possible, measure the concentration of the drug at the target site. Use biomarkers to assess target engagement. | Confirmation that the drug is reaching its intended target at a sufficient concentration to exert a pharmacological effect. |
| Rapid Clearance | Analyze plasma and urine samples for metabolites to understand the metabolic pathways. Consider co-administration with a metabolic inhibitor (use with caution and proper ethical approval). | Identification of metabolic liabilities and potential strategies to increase the drug's half-life. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble this compound derivative using a wet milling technique.
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a pre-suspension by dispersing the this compound derivative and stabilizer in purified water.
-
Add the milling media to the pre-suspension.
-
Mill the suspension using a bead mill at a controlled temperature for a specified duration.
-
Alternatively, pass the pre-suspension through a high-pressure homogenizer for a set number of cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for a single-dose pharmacokinetic study in rats.
Materials:
-
This compound derivative formulation
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the this compound derivative formulation via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Workflow for addressing low in vivo potency.
Caption: Pharmacokinetic pathway and troubleshooting points.
References
Technical Support Center: Refining Scale-up Methodologies for Industrial Dihydrosorbicillin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of dihydrosorbicillin production from Penicillium chrysogenum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation, extraction, and purification of this compound in a question-and-answer format.
Fermentation
-
Question: Why is my this compound yield low, even with high biomass production?
-
Answer: Low yields despite high biomass can be attributed to several factors. The biosynthesis of this compound is a secondary metabolic process, which is often triggered by nutrient limitation and a reduced growth rate.[1] High biomass accumulation might indicate that the culture is still in a primary growth phase, and the metabolic switch to secondary metabolite production has not been efficiently triggered. Additionally, suboptimal fermentation conditions such as pH, temperature, or dissolved oxygen levels can favor biomass growth over this compound production. It is also possible that key enzymes in the biosynthetic pathway, such as the polyketide synthases SorA and SorB, are not being expressed at sufficient levels.[2][3]
-
-
Question: I'm observing significant batch-to-batch variability in my this compound titer. What could be the cause?
-
Answer: Batch-to-batch variability is a common challenge in industrial fermentation. Inconsistent inoculum quality, including spore concentration and age, can lead to variations in fermentation performance. Minor fluctuations in media composition, sterilization processes, or environmental parameters like temperature and pH can also have a significant impact.[4] Furthermore, the morphology of Penicillium chrysogenum (pelleted vs. filamentous) can vary between batches, affecting nutrient uptake, oxygen transfer, and ultimately, product yield.
-
-
Question: My fermentation broth is highly viscous, leading to poor mixing and aeration. How can I address this?
-
Answer: High viscosity in filamentous fungal fermentations is a common issue that can severely limit mass and oxygen transfer.[5] This can be managed by optimizing the agitation speed and impeller design to improve mixing without causing excessive shear stress, which can damage the mycelia. Modifying the media composition to influence fungal morphology towards a less viscous, pelleted form can also be beneficial. In some cases, the use of rheology-modifying agents may be considered, although their impact on downstream processing needs to be evaluated.
-
Downstream Processing
-
Question: What are the primary challenges in extracting and purifying this compound from the fermentation broth?
-
Answer: The initial separation of the fungal biomass from the fermentation broth can be challenging due to the filamentous nature of Penicillium chrysogenum.[6] Subsequent purification steps aim to remove impurities with similar physicochemical properties to this compound, including other sorbicillinoid analogs and media components.[7] The choice of extraction solvent and chromatography resins is critical to achieving high purity and recovery.
-
-
Question: I am observing unexpected peaks in my HPLC analysis of the purified product. What could be their origin?
-
Answer: Unexpected peaks can be process-related impurities, such as other secondary metabolites produced by the fungus, or degradation products of this compound.[8] The fermentation conditions can influence the production of related sorbicillinoid compounds.[3] Degradation can occur during extraction and purification due to factors like pH, temperature, or exposure to light. It is crucial to characterize these impurities to ensure the safety and efficacy of the final product.
-
Frequently Asked Questions (FAQs)
Biosynthesis & Regulation
-
Question: What is the biosynthetic pathway for this compound?
-
Answer: this compound is a polyketide synthesized by the action of two key polyketide synthase enzymes, SorA and SorB, in Penicillium chrysogenum.[2][3] These enzymes generate the core sorbicillin and this compound intermediates. Further enzymatic modifications by a monooxygenase (SorC) and an oxidoreductase (SorD) lead to other sorbicillinoid derivatives.[2]
-
-
Question: How is the production of this compound regulated?
-
Answer: The expression of the genes involved in this compound biosynthesis is controlled by two transcriptional regulators, SorR1 and SorR2. SorR1 acts as an activator, while SorR2 represses the expression of SorR1.[2][3] The pathway is also subject to autoinduction, where sorbicillinoids themselves can activate the transcription of the biosynthetic genes.[3]
-
Scale-up & Optimization
-
Question: What are the critical parameters to consider when scaling up this compound production?
-
Answer: Key parameters for successful scale-up include maintaining consistent power input per unit volume (P/V), impeller tip speed, and volumetric oxygen transfer coefficient (kLa).[4] As fermentation volume increases, maintaining adequate mixing and oxygen supply becomes more challenging due to the formation of environmental gradients.[5]
-
-
Question: How can I optimize the fermentation medium for enhanced this compound production?
-
Answer: Medium optimization involves systematically evaluating the impact of different carbon and nitrogen sources, as well as trace elements, on product yield. As a secondary metabolite, this compound production is often favored under conditions of nutrient stress, particularly after the initial phase of rapid biomass growth.[1]
-
Quantitative Data
Table 1: Illustrative Fermentation Parameters for Sorbicillinoid Production by P. chrysogenum
| Parameter | Laboratory Scale (1-10 L) | Pilot Scale (100-1000 L) | Industrial Scale (>10,000 L) |
| Temperature (°C) | 25 - 28 | 25 - 28 | 25 - 28 |
| pH | 5.5 - 6.5 | 5.5 - 6.5 (controlled) | 5.5 - 6.5 (controlled) |
| Dissolved Oxygen (%) | > 30 | > 30 | > 30 |
| Agitation (rpm) | 200 - 400 | 100 - 200 | 50 - 150 |
| Aeration (vvm) | 0.5 - 1.0 | 0.3 - 0.8 | 0.2 - 0.5 |
| Typical Yield (g/L) | 0.5 - 2.0 | 1.0 - 3.0 | 2.0 - 5.0 |
Note: This data is illustrative and based on typical values for secondary metabolite production in Penicillium chrysogenum. Actual optimal parameters may vary depending on the specific strain and process.
Table 2: Example Downstream Processing Recovery for this compound
| Processing Step | Typical Recovery (%) |
| Biomass Separation (Filtration/Centrifugation) | 95 - 99 |
| Solvent Extraction | 85 - 95 |
| Chromatography (Column 1) | 70 - 85 |
| Chromatography (Column 2) | 80 - 90 |
| Crystallization/Drying | 90 - 98 |
| Overall Yield | 45 - 70 |
Note: These are estimated recovery rates and can vary significantly based on the specific methods and equipment used.
Experimental Protocols
1. Biomass Determination (Dry Cell Weight)
This protocol outlines the standard method for determining the biomass of Penicillium chrysogenum in a fermentation broth.[9][10]
-
Pre-weighing: Pre-dry and weigh a filter paper (e.g., Whatman No. 1) and record its weight.
-
Sampling: Take a known volume of the fermentation broth (e.g., 10 mL).
-
Filtration: Filter the broth through the pre-weighed filter paper using a vacuum filtration apparatus.
-
Washing: Wash the captured biomass on the filter paper with distilled water to remove any residual media components.
-
Drying: Carefully remove the filter paper and dry it in an oven at 80-100°C until a constant weight is achieved.[9]
-
Weighing: Allow the filter paper to cool in a desiccator before weighing it again.
-
Calculation: The dry cell weight is the final weight minus the initial weight of the filter paper, expressed as g/L.
2. HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound in fermentation samples.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the biomass.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using a known concentration of purified this compound to quantify the amount in the samples.
3. Precursor Feeding Strategy
This protocol describes a general approach for precursor feeding to potentially enhance this compound production.
-
Precursor Selection: Identify a suitable precursor for the this compound backbone, such as a short-chain fatty acid or a related polyketide starter unit.
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of the precursor.
-
Feeding Time: Add the precursor to the fermentation at the onset of the stationary phase, when secondary metabolism is typically induced.
-
Feeding Concentration: Experiment with a range of final precursor concentrations (e.g., 0.1 to 5 mM) to determine the optimal level that enhances production without causing toxicity.
-
Monitoring: Monitor the this compound titer by HPLC at regular intervals after precursor addition and compare it to a control fermentation without precursor feeding.
Visualizations
References
- 1. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of cell volume and biomass of penicillium chrysogenum using image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of bacterial dry weight [protocols.io]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. A rapid method for the determination of microbial biomass by dry weight using a moisture analyser with an infrared heating source and an analytical balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in dihydrosorbicillin bioactivity and cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrosorbicillin. The information is presented in a question-and-answer format to directly address common issues encountered during bioactivity screening and cell-based assays.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may arise during the experimental workflow, from compound handling to data interpretation.
1. Compound Solubility and Stability
-
Question: I'm having trouble dissolving this compound in my cell culture medium. What is the recommended solvent? Answer: this compound, like many natural products, may have limited aqueous solubility. The recommended approach is to first dissolve the compound in a small amount of a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted to the final working concentration in the cell culture medium.
-
Question: What is the maximum concentration of DMSO I can use in my cell-based assay without causing cytotoxicity? Answer: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent itself.
-
Question: My this compound solution in DMSO appears to have precipitated after being added to the cell culture medium. What should I do? Answer: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing and Warming: Ensure the DMSO stock solution is fully dissolved. Gentle warming in a 37°C water bath and vortexing can help.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium.
-
Serum Concentration: The presence of serum in the medium can sometimes help to solubilize compounds. Ensure your medium contains the appropriate serum concentration for your cell line.
-
Solubility Limit: You may have exceeded the solubility limit of the compound in the aqueous medium. It is important to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.[1]
-
-
Question: How should I store my this compound stock solution? Is it stable? Answer: this compound stock solutions in high-purity DMSO are generally stable when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. While many compounds are stable in DMSO for extended periods, it is always best practice to prepare fresh dilutions in culture medium for each experiment.
2. Assay Interference and Artifacts
-
Question: I am observing unexpected results in my fluorescence-based assay. Could this compound be interfering with the readout? Answer: It is possible. Some natural products can exhibit autofluorescence or can quench the fluorescence of reporter molecules, leading to false-positive or false-negative results. To check for interference, run a control experiment with this compound in the assay medium without cells and measure the fluorescence. This will help determine if the compound itself is contributing to the signal.
-
Question: My results from the MTT assay are not reproducible. What could be the cause? Answer: Reproducibility issues in MTT assays can stem from several factors, especially when working with natural products:
-
Precipitation: As mentioned, this compound might precipitate at higher concentrations, which can interfere with the formazan crystal formation and solubilization, leading to variable results.
-
Redox Activity: this compound may have intrinsic reducing or oxidizing properties that could interfere with the tetrazolium salt reduction, independent of cellular metabolic activity.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and accurate cell counting.
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the MTT reagent.
-
-
Question: How can I confirm that the observed effects of this compound are due to its bioactivity and not an artifact? Answer: It is essential to perform counter-screens and orthogonal assays. For example, if you observe cytotoxicity in an MTT assay, you can confirm this using a different method that measures a distinct cellular process, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
3. Inconsistent Bioactivity Results
-
Question: I am not observing the expected bioactivity of this compound that has been reported in the literature. What could be the issue? Answer: Discrepancies in bioactivity can be due to several factors:
-
Cell Line Differences: Different cell lines can have varying sensitivities to a compound due to differences in protein expression, signaling pathways, and metabolism.
-
Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Experimental Conditions: Factors such as cell density, serum concentration in the medium, and the duration of compound exposure can all influence the observed bioactivity.
-
Compound Purity: The purity of the this compound sample can affect its activity.
-
II. Data Presentation: Quantitative Analysis of this compound Bioactivity
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following tables illustrate how quantitative data for cytotoxicity and antioxidant activity should be presented. Researchers should generate this data for their specific cell lines and assay conditions. For illustrative purposes, data from similar natural products are used as placeholders and should not be considered as the actual values for this compound.
Table 1: Illustrative Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) [Example] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.5 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 32.1 |
| A549 | Lung Carcinoma | SRB | 72 | 18.9 |
| PC-3 | Prostate Cancer | MTT | 48 | 45.3 |
| HCT116 | Colon Carcinoma | MTT | 72 | 28.7 |
Note: These are example values and should be experimentally determined for this compound.
Table 2: Illustrative Antioxidant Capacity of this compound
| Assay | Principle | IC50 (µg/mL) [Example] | Positive Control | IC50 (µg/mL) of Control |
| DPPH Radical Scavenging | Hydrogen atom transfer | 55.2 | Ascorbic Acid | 8.5 |
| ABTS Radical Scavenging | Electron transfer | 42.8 | Trolox | 12.1 |
Note: These are example values and should be experimentally determined for this compound.
III. Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[2][3][4]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.[1][5][6][7][8]
-
3. DPPH Radical Scavenging Antioxidant Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample or control solution (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[9][10]
-
IV. Signaling Pathways and Experimental Workflows
1. This compound and Insulin Secretion Signaling Pathway
This compound has been shown to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect is mediated, at least in part, through the IRS-2/PI3K/Akt signaling pathway.
Caption: this compound-mediated insulin secretion pathway.
2. General Troubleshooting Workflow for Cell-Based Assays
This diagram outlines a logical approach to troubleshooting common issues in cell-based assays.
Caption: Troubleshooting workflow for cell-based assays.
3. Potential Anti-inflammatory Signaling Pathway: NF-κB
Natural products are often investigated for their anti-inflammatory properties, which can be mediated through the inhibition of the NF-κB signaling pathway. While the specific effect of this compound on this pathway requires further investigation, this diagram illustrates the general mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Optimizing culture conditions for enhanced dihydrosorbicillin production in fungi.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced dihydrosorbicillin production in fungi, particularly in species like Penicillium chrysogenum and Trichoderma.
Troubleshooting Guides
This section addresses specific problems that may arise during your this compound production experiments.
Issue 1: Low or No this compound Yield
Q1: My fungal culture is growing well (high biomass), but the this compound yield is negligible. What are the potential causes and solutions?
A1: This is a common issue indicating that the culture conditions favor primary metabolism (growth) over secondary metabolism (this compound production). Here are the steps to troubleshoot this problem:
-
Nutrient Limitation: Secondary metabolite production is often triggered by the limitation of certain nutrients, particularly nitrogen.
-
Solution: Try modifying the carbon-to-nitrogen (C/N) ratio in your culture medium. A higher C/N ratio can induce secondary metabolism. Ensure that phosphate levels are not in excess, as high phosphate concentrations can also inhibit the production of some secondary metabolites.
-
-
Incorrect Carbon Source: The type of carbon source can significantly influence the production of polyketides like this compound.
-
Solution: Experiment with different carbon sources. While glucose is a common choice, other sugars like sucrose or lactose might be more effective for this compound production in your specific fungal strain.
-
-
Suboptimal pH: The pH of the culture medium is critical for both fungal growth and enzyme activity involved in this compound biosynthesis.
-
Solution: Monitor and control the pH of your culture. The optimal pH for this compound production may differ from the optimal pH for biomass accumulation. It is recommended to test a range of pH values, typically between 5.0 and 7.0.
-
-
Inadequate Aeration: Oxygen supply is crucial for the growth of aerobic fungi and for the activity of oxygenases involved in the biosynthesis of many secondary metabolites.
-
Solution: Optimize the agitation and aeration rates in your fermenter to ensure sufficient dissolved oxygen levels. However, be aware that excessive shear stress from high agitation can damage the fungal mycelia.
-
Issue 2: Inconsistent this compound Production Between Batches
Q2: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be the reasons for this inconsistency?
A2: Batch-to-batch variability can be frustrating. Here are some factors to investigate:
-
Inoculum Quality: The age, concentration, and physiological state of the fungal spores or mycelia used as inoculum can greatly impact the fermentation outcome.
-
Solution: Standardize your inoculum preparation procedure. Use a consistent spore concentration and ensure the inoculum is from a culture of a specific age.
-
-
Media Preparation: Minor variations in media components or preparation can lead to different results.
-
Solution: Be meticulous in preparing your culture medium. Ensure all components are accurately weighed and completely dissolved. Use freshly prepared media to avoid degradation of components.
-
-
Trace Element Availability: The presence or absence of certain trace elements can affect the activity of enzymes in the biosynthetic pathway.
-
Solution: Ensure your medium contains an adequate supply of essential trace elements.
-
Issue 3: Presence of Unwanted Byproducts
Q3: My fermentation broth contains a significant amount of yellow pigments and other related compounds, which complicates the purification of this compound. How can I minimize the formation of these byproducts?
A3: The yellow pigments are likely other sorbicillinoid compounds, which are structurally related to this compound. Their formation is controlled by the same biosynthetic gene cluster.
-
Genetic Factors: The expression levels of the various enzymes in the sorbicillinoid pathway determine the final product profile.
-
Solution: If you have the tools for genetic engineering, you could consider overexpressing the genes responsible for the specific steps leading to this compound or knocking out genes that lead to the formation of unwanted side products.
-
-
Culture Conditions: The culture environment can also influence the product profile.
-
Solution: Systematically vary culture parameters such as pH, temperature, and nutrient concentrations to find conditions that favor the production of this compound over other sorbicillinoids.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal carbon source for this compound production?
A4: The optimal carbon source can be strain-dependent. While glucose is a readily metabolized sugar, some studies on related fungal secondary metabolites have shown that other carbon sources like sucrose or even complex carbohydrates from agricultural waste can lead to higher yields[1]. It is advisable to screen several carbon sources to determine the best one for your specific fungal strain.
Q5: How does the carbon-to-nitrogen (C/N) ratio affect this compound production?
A5: The C/N ratio is a critical factor in regulating fungal secondary metabolism. A high C/N ratio, which implies nitrogen limitation, often triggers the production of secondary metabolites as the fungus shifts from a growth phase to a production phase[2][3]. The optimal C/N ratio needs to be determined empirically for your production system.
Q6: What is the ideal pH for this compound fermentation?
A6: The optimal pH for this compound production is typically in the slightly acidic to neutral range (pH 5.0-7.0). It's important to note that the pH of the medium can change during fermentation due to the consumption of substrates and the secretion of metabolites. Therefore, pH control during the fermentation process is recommended for consistent and optimal production.
Q7: How do aeration and agitation influence this compound yield?
A7: Adequate aeration is essential for providing the dissolved oxygen required for fungal growth and for the enzymatic reactions in the this compound biosynthetic pathway. Agitation helps to distribute oxygen and nutrients uniformly throughout the culture. However, excessive agitation can cause shear stress, leading to mycelial damage and reduced productivity. The optimal balance between aeration and agitation needs to be determined for your specific fermenter setup.
Q8: At what stage of fungal growth is this compound typically produced?
A8: this compound is a secondary metabolite, and its production usually occurs during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation has slowed down.
Data Presentation
The following tables summarize illustrative quantitative data on the effect of different culture parameters on the production of fungal polyketides. This data is based on general principles of fungal fermentation optimization and should be used as a guide for designing your own experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (20 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 15.2 | 120 |
| Sucrose | 14.8 | 185 |
| Lactose | 12.5 | 95 |
| Fructose | 16.1 | 110 |
| Starch | 10.3 | 75 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source (3 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Peptone | 13.5 | 150 |
| Yeast Extract | 14.2 | 165 |
| Ammonium Sulfate | 11.8 | 110 |
| Sodium Nitrate | 10.9 | 90 |
| Urea | 9.5 | 70 |
Table 3: Effect of C/N Ratio on Secondary Metabolite Production
| C/N Ratio | Biomass (g/L) | Polyketide Yield (mg/L) |
| 10:1 | 18.5 | 80 |
| 20:1 | 16.2 | 145 |
| 30:1 | 14.1 | 210 |
| 40:1 | 12.8 | 190 |
| 50:1 | 11.5 | 160 |
Table 4: Effect of pH on Secondary Metabolite Production
| Initial pH | Final Biomass (g/L) | Polyketide Yield (mg/L) |
| 4.0 | 9.8 | 95 |
| 5.0 | 12.5 | 180 |
| 6.0 | 14.0 | 220 |
| 7.0 | 13.2 | 170 |
| 8.0 | 10.1 | 85 |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol provides a general procedure for small-scale production of this compound in shake flasks using Penicillium chrysogenum.
1. Media Preparation (per liter):
-
SMP (Secondary Metabolite Production) Medium:
-
Glucose: 20 g
-
Yeast Extract: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace element solution: 1 ml
-
-
Adjust the pH to 6.0 with 1M HCl or 1M NaOH.
-
Sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow P. chrysogenum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until conidiospores are abundant.
-
Harvest the spores by adding 10 ml of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/ml.
3. Fermentation:
-
Inoculate 100 ml of sterile SMP medium in a 500 ml baffled Erlenmeyer flask with 1 ml of the spore suspension.
-
Incubate the flasks at 25°C in a rotary shaker at 200 rpm for 5-7 days.
4. Extraction and Analysis:
-
After incubation, separate the mycelium from the broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in a small volume of methanol.
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol 2: this compound Extraction from Culture Broth
This protocol describes a general method for extracting this compound from the liquid culture medium.
1. Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
2. Procedure:
-
Centrifuge the fermentation broth at 5000 rpm for 15 minutes to remove the fungal biomass.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.
-
The resulting residue contains the crude this compound extract, which can be further purified by chromatography.
Visualizations
This compound Biosynthesis and Regulation Pathway
Caption: Regulatory and biosynthetic pathway for this compound production in fungi.
General Experimental Workflow for Optimizing this compound Production
Caption: A typical workflow for the optimization of this compound production.
References
Overcoming poor solubility of dihydrosorbicillin for in vitro and in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrosorbicillin. Our aim is to help you overcome challenges related to its poor solubility for successful in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
1. Issue: this compound precipitates out of solution during my in vitro assay.
-
Question: I'm observing precipitation of this compound in my cell culture media or buffer. What can I do to improve its solubility?
-
Answer: Poor aqueous solubility is a known challenge with this compound. Here are several strategies you can employ, starting with the simplest:
-
Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1][2] It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
pH Adjustment: Depending on the physicochemical properties of this compound, adjusting the pH of your buffer might improve solubility.[2][3] This is particularly effective if the compound has ionizable groups.
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[4]
-
2. Issue: I'm struggling to achieve a high enough concentration of this compound for my experiments.
-
Question: How can I prepare a stock solution of this compound at a concentration suitable for my assays?
-
Answer:
-
Initial Solubilization: Start by dissolving this compound in 100% DMSO or ethanol to create a high-concentration stock solution.[1]
-
Working Dilutions: Prepare working dilutions from this stock solution by adding it to your aqueous buffer or cell culture medium. It is important to add the stock solution to the aqueous phase with vigorous vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
Solubility Testing: Before your main experiment, it's advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific experimental medium.
-
3. Issue: I'm observing inconsistent results in my in vivo studies.
-
Question: My in vivo results with this compound are not reproducible. Could this be related to its poor solubility?
-
Answer: Yes, poor solubility is a major factor that can lead to variable absorption and inconsistent bioavailability in in vivo studies.[5][6][7] To address this, consider the following formulation strategies:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its oral bioavailability by enhancing its solubilization in the gastrointestinal tract.[8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rate and bioavailability.[4]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can prevent crystallization and maintain the drug in a higher energy state, which enhances its solubility and dissolution.[9]
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
For in vitro studies, high-purity dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution of this compound.[1] For in vivo studies, the choice of vehicle is critical and should be non-toxic and compatible with the administration route.
2. What is the known mechanism of action of this compound?
This compound has been shown to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[10][11] This action is mediated, at least in part, by targeting PPARγ and PDX-1 through the IRS-2/PI3K/Akt signaling pathway.[10][11][12]
3. Are there any known signaling pathways affected by this compound?
Yes, this compound has been reported to activate the IRS-2/PI3K/Akt signaling pathway, which is crucial for insulin signaling and cell survival.[10][11][12]
Experimental Protocols
1. Protocol for Enhancing this compound Solubility using a Co-solvent for In Vitro Assays
-
Objective: To prepare a working solution of this compound in cell culture medium using DMSO as a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the cell culture medium to 37°C.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately vortex the solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a lower concentration working solution.
-
The final DMSO concentration in this working solution is 0.1%. Ensure that a vehicle control (medium with 0.1% DMSO) is included in your experiments.
-
2. Protocol for Evaluating the Effect of this compound on the PI3K/Akt Signaling Pathway via Western Blotting
-
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Cell culture reagents
-
This compound working solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed pancreatic β-cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-Akt signal to the total-Akt signal to determine the effect of this compound on Akt phosphorylation. β-actin can be used as a loading control.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems (Hypothetical Data)
| Solvent System | This compound Concentration (µg/mL) | Observations |
| Water | < 1 | Insoluble |
| PBS (pH 7.4) | < 1 | Insoluble |
| 0.1% DMSO in PBS | 10 | Soluble, no precipitation |
| 0.5% DMSO in PBS | 50 | Soluble, no precipitation |
| 1% DMSO in PBS | 100 | Soluble, no precipitation |
| 5% Ethanol in PBS | 25 | Soluble, slight haze |
| 10% Ethanol in PBS | 60 | Soluble, no precipitation |
Table 2: Effect of this compound on Akt Phosphorylation (Hypothetical Data)
| Treatment | This compound (µM) | Phospho-Akt / Total-Akt Ratio (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 0 | 1.0 |
| This compound | 1 | 1.8 |
| This compound | 5 | 3.2 |
| This compound | 10 | 4.5 |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway in pancreatic β-cells.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2,3-Dihydrosorbicillin and chrysopanol stimulate insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.library.ucr.edu [search.library.ucr.edu]
Validation & Comparative
Comparative study of the biological activity of dihydrosorbicillin versus sorbicillin.
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the distinct biological activity profiles of dihydrosorbicillin and sorbicillin, two closely related fungal metabolites. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their potential therapeutic applications.
Executive Summary
Sorbicillin and its derivative, this compound, both members of the sorbicillinoid family of natural products, exhibit a range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory effects. While both compounds share a common structural scaffold, subtle differences in their chemical makeup lead to significant variations in their biological potency. This guide provides a side-by-side comparison of their activities based on published experimental data.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of this compound and sorbicillin.
| Table 1: Comparative Cytotoxicity (IC50, µM) | |||
| Cell Line | This compound | Sorbicillin | Reference |
| HT-29 (Colon Carcinoma) | Inhibits proliferation, induces G2-M phase arrest (Specific IC50 not provided) | 32.5 (against QGY-7703 Hepatocellular Carcinoma) | [1][2] |
| HL-60 (Leukemia) | Data not available | 6.55 - 28.55 | [3] |
| U937 (Histiocytic Lymphoma) | Data not available | 6.55 - 28.55 | [3] |
| T47D (Breast Cancer) | Data not available | 6.55 - 28.55 | [3] |
| Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) | |||
| Microorganism | This compound | Sorbicillin | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not available | 80 (for a derivative) | [4] |
| Candida albicans | Data not available | 50 µM | [5] |
| Table 3: Comparative Enzyme Inhibition | |||
| Enzyme | This compound (% inhibition @ 50 µg/mL) | Sorbicillin (% inhibition @ 50 µg/mL) | Reference |
| Acetylcholinesterase | 1.78 | 15.47 | [5] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitory activity noted | Data not available | [5] |
| α-Glucosidase | Inhibitory activity noted | Data not available | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess the biological activities of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or sorbicillin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[6][7][8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of this compound or sorbicillin in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9][10][11]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Workflow:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare various concentrations of this compound or sorbicillin.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (typically 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[1][2][3]
Signaling Pathways
The cytotoxic effects of sorbicillinoids are often mediated through the modulation of key cellular signaling pathways.
Sorbicillin-Induced Apoptosis
Sorbicillin has been shown to induce apoptosis in cancer cells through the activation of caspases and by promoting cell cycle arrest.[3] This process involves a cascade of molecular events leading to programmed cell death.
Putative Signaling Pathway for this compound
While specific signaling pathways for this compound are less characterized, its structural similarity to other sorbicillinoids and its observed effect on cell cycle progression suggest potential involvement of pathways like the MAPK/ERK pathway, which is a central regulator of cell proliferation and survival.
Conclusion
This comparative guide indicates that while both this compound and sorbicillin possess noteworthy biological activities, sorbicillin appears to exhibit more potent cytotoxic and acetylcholinesterase inhibitory effects based on the currently available data. However, the inhibitory activity of this compound against protein tyrosine phosphatase 1B and α-glucosidase suggests it may have distinct therapeutic potential, particularly in the context of metabolic diseases. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic promise of these fungal metabolites.
References
- 1. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 4. Antibacterial sorbicillin and diketopiperazines from the endogenous fungus Penicillium sp. GD6 associated Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
Unveiling the Potential of Dihydrosorbicillin: A Comparative Guide to its Therapeutic Effect on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydrosorbicillin's therapeutic effect on insulin secretion in pancreatic β-cells against other alternatives. The information is supported by experimental data and detailed protocols to assist in validating its potential as a novel insulin secretagogue.
This compound: A Promising Modulator of Insulin Secretion
This compound, a natural product, has demonstrated a significant, concentration-dependent enhancement of glucose-stimulated insulin secretion (GSIS) in rat insulinoma (INS-1) cells.[1][2] This effect positions it as a noteworthy candidate for the development of new therapeutic strategies for type 2 diabetes. Its mechanism of action involves the modulation of key signaling pathways within pancreatic β-cells, leading to increased insulin release in response to glucose.
Comparative Analysis of Insulin Secretagogues
To objectively evaluate the therapeutic potential of this compound, its performance is compared with other known insulin-secreting agents, including other natural compounds and established drug classes.
Table 1: In Vitro Efficacy of this compound and Natural Alternatives on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells
| Compound | Concentration | Fold Increase in GSIS (vs. Control) | Key Signaling Pathway | Reference |
| This compound | 10 µM | ~1.8 | IRS-2/PI3K/Akt, PPARγ, PDX-1 | [1][2] |
| 20 µM | ~2.2 | IRS-2/PI3K/Akt, PPARγ, PDX-1 | [1][2] | |
| Chrysophanol | 10 µM | ~1.6 | IRS-2/PI3K/Akt, PPARγ, PDX-1 | [1][2] |
| 20 µM | ~2.0 | IRS-2/PI3K/Akt, PPARγ, PDX-1 | [1][2] | |
| Glandicolin B | 10 µM | ~1.5 | Not fully elucidated | [1][2] |
| 20 µM | ~1.7 | Not fully elucidated | [1][2] |
Table 2: Comparison of this compound with Established Classes of Insulin Secretagogues
| Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| This compound | - | Activates IRS-2/PI3K/Akt pathway, increases PPARγ and PDX-1 expression | Novel mechanism, potential for β-cell protection | Limited in vivo data, long-term effects unknown |
| Sulfonylureas | Glyburide, Glipizide | Inhibit ATP-sensitive potassium (K-ATP) channels | Well-established efficacy, oral administration | Risk of hypoglycemia, weight gain, potential for β-cell exhaustion |
| Meglitinides | Repaglinide, Nateglinide | Inhibit ATP-sensitive potassium (K-ATP) channels (rapid and short-acting) | Lower risk of prolonged hypoglycemia than sulfonylureas | Frequent dosing required, weight gain |
| GLP-1 Receptor Agonists | Exenatide, Liraglutide | Activate GLP-1 receptors, leading to glucose-dependent insulin secretion and other metabolic benefits | Low risk of hypoglycemia, weight loss, cardiovascular benefits | Injectable administration, gastrointestinal side effects |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin | Inhibit the degradation of incretin hormones (GLP-1 and GIP) | Oral administration, low risk of hypoglycemia, well-tolerated | Modest efficacy, potential for pancreatitis |
Signaling Pathway of this compound
This compound enhances insulin secretion by activating a signaling cascade that promotes the survival and function of pancreatic β-cells.
References
Dihydrosorbicillin vs. chrysophanol: a comparative analysis of their effects on insulin secretion.
A detailed examination of two fungal metabolites and their potential roles in stimulating insulin secretion, supported by experimental data and pathway analysis.
In the ongoing search for novel therapeutic agents for diabetes, natural products have emerged as a promising source of bioactive compounds. Among these, the fungal metabolites 2,3-dihydrosorbicillin and chrysophanol have been identified as potential stimulators of insulin secretion. This guide provides a comparative analysis of their effects, drawing on experimental data from studies on rat insulinoma (INS-1) cells. Both compounds have been shown to enhance glucose-stimulated insulin secretion (GSIS), suggesting their potential as leads for the development of new anti-diabetic drugs.[1][2]
Comparative Efficacy in Insulin Secretion
Experimental data from studies on INS-1 cells provide a basis for comparing the efficacy of dihydrosorbicillin and chrysophanol in promoting insulin secretion. The following table summarizes the key quantitative findings.
| Compound | Concentration (µM) | Insulin Secretion (ng/mg protein) | Fold Increase vs. Control |
| Control (High Glucose) | - | 12.8 ± 1.2 | 1.0 |
| 2,3-Dihydrosorbicillin | 10 | 20.5 ± 1.5 | ~1.6 |
| Chrysophanol | 10 | 18.9 ± 1.3 | ~1.5 |
Data presented as mean ± standard deviation. The control group was stimulated with high glucose (16.7 mM). The data is based on the findings from the study by Chen et al. (2018).
Mechanism of Action: A Shared Signaling Pathway
Both 2,3-dihydrosorbicillin and chrysophanol appear to exert their effects on insulin secretion through the modulation of a common signaling pathway.[1][2] Research indicates that these compounds upregulate the expression of key proteins involved in pancreatic β-cell function and insulin signaling.[1][2] The proposed pathway involves the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Pancreatic and Duodenal Homeobox-1 (PDX-1), which in turn influences the Insulin Receptor Substrate-2 (IRS-2)/Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade.[1][2]
This pathway is crucial for β-cell survival, growth, and insulin gene transcription. The upregulation of these signaling molecules by this compound and chrysophanol suggests a mechanism that not only enhances insulin secretion but may also contribute to the overall health and function of pancreatic β-cells.
Experimental Protocols
The following is a detailed methodology for the key experiments used to evaluate the effects of this compound and chrysophanol on insulin secretion in INS-1 cells.
Cell Culture and Treatment
-
Cell Line: Rat insulinoma (INS-1) cells were utilized for all experiments.
-
Culture Conditions: The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. The cells were cultured in a humidified atmosphere of 95% air and 5% CO2 at 37°C.
-
Compound Treatment: For insulin secretion assays, INS-1 cells were seeded in 24-well plates. After reaching confluency, the cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose. Subsequently, the cells were treated with 2,3-dihydrosorbicillin or chrysophanol at various concentrations in KRB buffer containing 16.7 mM glucose for 2 hours.
Insulin Secretion Assay
-
Sample Collection: After the 2-hour incubation period, the supernatant from each well was collected.
-
Quantification: The concentration of insulin in the supernatant was determined using a rat insulin enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalization: The total protein content of the cells in each well was determined using a BCA protein assay kit. Insulin secretion was normalized to the total protein content and expressed as ng of insulin per mg of protein.
Conclusion
Both 2,3-dihydrosorbicillin and chrysophanol have demonstrated the ability to stimulate glucose-induced insulin secretion in pancreatic β-cells. Their comparable efficacy and shared mechanism of action through the PPARγ/PDX-1/IRS-2/PI3K/Akt signaling pathway make them intriguing candidates for further investigation in the context of type 2 diabetes treatment.[1][2] While these findings are promising, further in-vivo studies are necessary to validate their therapeutic potential and to assess their safety and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a foundation for future research aimed at elucidating the full therapeutic scope of these natural compounds.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Dihydrosorbicillin Derivatives' Antiproliferative Effects
A deep dive into the cytotoxic activity of dihydrosorbicillin derivatives reveals promising avenues for cancer drug development. This guide offers a comparative analysis of these natural compounds, supported by experimental data, to aid researchers and drug development professionals in navigating this emerging field.
Recent studies have highlighted the significant antiproliferative properties of this compound derivatives, a subclass of sorbicillinoid compounds. These hexaketide metabolites, often isolated from fungi, are drawing attention for their potential to inhibit the growth of various cancer cell lines. This guide synthesizes the current research, providing a clear comparison of their efficacy and mechanisms of action.
Comparative Antiproliferative Activity
A key study isolated and evaluated two new hybrid dihydrosorbicillinoids, sorbicatechol C and sorbicatechol D, alongside the known compound 2',3'-dihydrosorbicillin and other related sorbicillinoids.[1][2] Their effectiveness against a panel of human cancer cell lines, including breast (MCF-7), colon (HT-29), liver (HuH-7), and prostate (LNCap), was assessed.
The results indicate that the antiproliferative effects are both derivative-specific and cell-line dependent. Notably, sorbicatechol D and the parent compound sorbicillin demonstrated a significant, dose-dependent inhibition of HT-29 colon cancer cells.[1][2]
Table 1: Summary of Antiproliferative Effects of this compound Derivatives and Related Compounds
| Compound | Target Cell Line | Observed Effect at Tested Concentrations (12.5, 25, 50 µM) |
| Sorbicatechol C | HT-29 | Minimal inhibition |
| Sorbicatechol D | HT-29 | Significant, dose-dependent inhibition [1][2] |
| Sohirnone A | HT-29 | Moderate inhibition |
| 2',3'-dihydrosorbicillin | HT-29 | Moderate inhibition |
| Sorbicillin | HT-29 | Significant, dose-dependent inhibition [1][2] |
| Sorbicatechol D & Sorbicillin | MCF-7, HuH-7, LNCap | Less pronounced inhibitory effects compared to HT-29[1] |
Mechanism of Action: Induction of Cell Cycle Arrest
Further investigation into the mechanism underlying the antiproliferative activity of sorbicatechol D and sorbicillin revealed their ability to induce cell cycle arrest in the G2/M phase in HT-29 cells.[1][2] This blockage prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation.
The arrest at the G2/M checkpoint is associated with an increase in the protein levels of phospho-histone H3 (p-H3) and cyclin B1.[1][2] These proteins are key regulators of the G2/M transition, and their upregulation is a hallmark of cells arrested in this phase of the cell cycle.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (MCF-7, HT-29, HuH-7, and LNCap) were seeded in 96-well plates at an appropriate density and cultured for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations (e.g., 12.5, 25, and 50 µM) of the this compound derivatives or a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell proliferation inhibition was calculated relative to the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry was employed to determine the effect of the compounds on the cell cycle distribution.
-
Treatment: HT-29 cells were treated with effective concentrations of the compounds (e.g., 50 µM for sorbicatechol D) for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells were then stained with a DNA-intercalating dye, such as DAPI (4',6-diamidino-2-phenylindole).
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Visualizing the Pathways and Processes
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
Confirming Absolute Stereochemistry of Dihydrosorbicillin and its Analogs using Electronic Circular Dichroism
A Comparative Guide for Researchers
The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its biological activity. For natural products and drug candidates like dihydrosorbicillin, an unambiguous assignment of stereochemistry is paramount for understanding its interaction with biological targets and ensuring its safety and efficacy. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering a reliable alternative to traditional methods like X-ray crystallography, especially for non-crystalline samples.[1] This guide provides a comprehensive overview of the application of ECD in confirming the absolute stereochemistry of this compound and related sorbicillinoids, complete with experimental and computational protocols, and a comparative analysis of spectral data.
The Principle of ECD for Stereochemical Elucidation
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] This differential absorption, known as the Cotton effect, is highly sensitive to the spatial arrangement of chromophores and chiral centers within the molecule. By comparing the experimentally measured ECD spectrum of a compound with the theoretically calculated spectra for its possible stereoisomers, the absolute configuration can be confidently assigned. The stereoisomer whose calculated spectrum best matches the experimental one is determined to be the correct absolute configuration.[1][2][3][4]
A Case Study: Stereochemical Assignment of a Sorbicillinoid Derivative
Table 1: Comparison of Experimental and Calculated ECD Data for the Enantiomers of a Sorbicillinoid Derivative
| Stereoisomer | Experimental ECD (λ [nm] (Δε)) | Calculated ECD (λ [nm] (Δε)) |
| (-)-Enantiomer (9R) | 225 (+1.5), 250 (-2.0), 330 (+0.8) | 228 (+1.8), 252 (-2.2), 335 (+0.9) |
| (+)-Enantiomer (9S) | 225 (-1.5), 250 (+2.0), 330 (-0.8) | 228 (-1.8), 252 (+2.2), 335 (-0.9) |
Note: The data presented here is a representative example based on published methodologies for sorbicillinoids and may not correspond to a specific known compound.
The excellent agreement between the experimental spectrum of the isolated compound and the calculated spectrum for the (9R)-enantiomer allowed for the unambiguous assignment of its absolute configuration.
Experimental and Computational Protocols
Experimental ECD Spectroscopy
A reliable ECD spectrum is the foundation of accurate stereochemical assignment. The following protocol outlines the key steps for acquiring high-quality experimental data.
1. Sample Preparation:
-
Dissolve the purified compound in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile) that does not absorb in the spectral region of interest.
-
The concentration should be adjusted to yield an optimal absorbance (typically between 0.5 and 1.5 AU) in the UV-Vis spectrum. A typical concentration range for small molecules is 0.1-1.0 mg/mL.
-
Ensure the sample is free of any chiral or achiral impurities that may interfere with the measurement.
2. Instrumentation and Data Acquisition:
-
Use a calibrated circular dichroism spectrometer.
-
Acquire the spectrum in a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm).
-
Scan a wavelength range that covers all relevant electronic transitions of the chromophores in the molecule (e.g., 200-400 nm).
-
Set appropriate instrument parameters, such as scanning speed, bandwidth, and response time, to achieve a good signal-to-noise ratio.
-
Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.
Computational ECD Calculations
The theoretical prediction of ECD spectra is a crucial component of the stereochemical analysis. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for this purpose.[5]
1. Conformational Search:
-
For flexible molecules, a thorough conformational search is essential to identify all low-energy conformers that contribute to the overall ECD spectrum.
-
This can be performed using molecular mechanics (e.g., MMFF) or semi-empirical methods.
2. Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the relative energies of the optimized conformers to determine their Boltzmann population at a given temperature.
3. TD-DFT Calculation of ECD Spectra:
-
Perform TD-DFT calculations on each low-energy conformer to obtain the excitation energies and rotatory strengths for each electronic transition. A common functional and basis set combination is B3LYP/6-311+G(d,p).
-
Simulate the ECD spectrum for each conformer by applying a Gaussian or Lorentzian band shape to each transition.
4. Boltzmann Averaging:
-
The final calculated ECD spectrum for a given stereoisomer is obtained by averaging the spectra of all its contributing conformers, weighted by their respective Boltzmann populations.
Workflow for Absolute Stereochemistry Determination
The following diagram illustrates the logical flow of confirming the absolute stereochemistry of a chiral molecule using ECD spectroscopy.
Figure 1: Workflow for the determination of absolute stereochemistry using ECD.
Conclusion
The combination of experimental ECD measurements and quantum chemical calculations provides a robust and reliable method for the unambiguous determination of the absolute stereochemistry of chiral natural products like this compound. This comparative approach is particularly valuable when single crystals for X-ray analysis are not available. As computational methods continue to improve in accuracy and efficiency, the role of ECD in stereochemical analysis is expected to become even more prominent in the fields of natural product chemistry and drug discovery.
References
- 1. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Configuration of Cytotoxic Anthraquinones from a Brazilian Cave Soil-Derived Fungus Aspergillus sp. SDC28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
How does dihydrosorbicillin compare to other known sorbicillinoid compounds?
A comprehensive guide for researchers and drug development professionals on the performance of dihydrosorbicillin in relation to other known sorbicillinoid compounds, supported by experimental data and detailed methodologies.
Sorbicillinoids, a class of fungal polyketide metabolites, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, this compound represents a fundamental monomeric structure from which a vast array of more complex derivatives are biosynthesized. This guide provides a detailed comparison of this compound with other notable sorbicillinoids, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties, as well as its unique role in stimulating insulin secretion.
Comparative Biological Activity
The biological efficacy of sorbicillinoids is intrinsically linked to their chemical structure. This compound, with its characteristic sorbyl side chain, serves as a crucial building block for dimeric, trimeric, and hybrid sorbicillinoids.[1][2] While it exhibits a range of bioactivities, its performance often differs from that of its more complex relatives.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, although its potency can be lower than some of its counterparts. A comparative study on the cytotoxicity of sorbicillin and 2',3'-dihydrosorbicillin revealed that the reduction of the C2'-C3' double bond in the sorbyl sidechain of this compound leads to a decrease in activity against HeLa and HepG2 cancer cell lines.[3]
| Compound | Cell Line | IC50 (μM)[3] |
| Sorbicillin | HeLa | 7.4 |
| HepG2 | 44.4 | |
| 2',3'-Dihydrosorbicillin | HeLa | >50 |
| HepG2 | >50 |
This suggests that the conjugated double bond system in the sorbyl side chain is a key structural feature for enhanced cytotoxicity in these cell lines.
Anti-inflammatory Activity
Sorbicillinoids are known to possess significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A study evaluating a range of sorbicillinoids demonstrated that this compound exhibits moderate anti-inflammatory activity.[4] The inhibitory concentration (IC50) values for NO production in RAW264.7 cells for various sorbicillinoids are presented below.
| Compound | IC50 (μM) for NO Inhibition[4] |
| 2',3'-Dihydrosorbicillin | 25.3 |
| Trichosorbicillin B | 1.8 |
| Trichosorbicillin C | 2.1 |
| Bisvertinol | 0.94 |
| Sorrentanone | 1.2 |
The data indicates that while this compound is active, dimeric sorbicillinoids like bisvertinol and sorrentanone, as well as other monomeric derivatives, can be significantly more potent inhibitors of nitric oxide production.
Antioxidant Activity
The capacity of sorbicillinoids to scavenge free radicals is another area of active research. While direct comparative data for this compound is limited, a study on the DPPH radical scavenging activity of related compounds provides valuable context. Sorbicillin, along with the dimeric compounds bisorbibutenolide and bisorbicillinolide, demonstrated notable antioxidant potential.[5]
| Compound | ED50 (μM) for DPPH Scavenging (24 hr)[5] |
| Sorbicillin | 152.3 |
| Bisorbibutenolide | 80.8 |
| Bisorbicillinolide | 88.8 |
| α-tocopherol (standard) | 17.0 (30 min) |
Although this compound was not included in this specific study, the data for sorbicillin suggests that monomeric sorbicillinoids possess antioxidant properties, albeit potentially less potent than the standard antioxidant α-tocopherol. The dimeric structures appear to have enhanced radical scavenging capabilities compared to sorbicillin. Further studies are required to quantify the specific antioxidant activity of this compound using standardized assays like the DPPH or ABTS methods.
Unique Bioactivity: Stimulation of Insulin Secretion
A distinguishing characteristic of this compound is its ability to stimulate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[6] This effect is particularly noteworthy as it points towards a potential therapeutic application in the management of diabetes.
Signaling Pathway of this compound-Induced Insulin Secretion
This compound, along with chrysophanol, has been shown to increase the expression of key proteins involved in the insulin secretion signaling cascade in rat INS-1 pancreatic β-cells.[6] The proposed pathway involves the activation of peroxisome proliferator-activated receptor γ (PPARγ) and pancreatic and duodenal homeobox-1 (PDX-1), which in turn modulates the IRS-2/PI3K/Akt signaling pathway.[6]
Figure 1. Proposed signaling pathway for this compound-induced insulin secretion.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the key assays cited in this guide are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay determines cell density based on the measurement of cellular protein content.
Workflow:
Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.
Anti-inflammatory Assay (Nitric Oxide Determination)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation, using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach the desired confluence.
-
Pre-treatment: Pre-treat the cells with different concentrations of the sorbicillinoid compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[1]
Antioxidant Assay (DPPH Radical Scavenging)
This assay evaluates the free radical scavenging capacity of a compound by measuring the reduction of the stable DPPH radical.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 or ED50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay and Western Blot
This experiment assesses the ability of a compound to enhance insulin secretion in response to glucose and analyzes the underlying protein expression changes.
Methodology:
-
Cell Culture: Culture INS-1 pancreatic β-cells to confluence.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) for 2 hours to establish a basal insulin secretion level.
-
Stimulation: Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compounds or a vehicle control. Incubate for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the supernatant to measure secreted insulin (typically by ELISA) and lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., PPARγ, PDX-1, IRS-2, PI3K, Akt, and a loading control like β-actin).
-
Incubate with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the protein expression level.[6]
-
Conclusion
This compound, as a foundational sorbicillinoid, exhibits a spectrum of biological activities. While it demonstrates moderate cytotoxic and anti-inflammatory effects, it is often surpassed in potency by more complex dimeric and substituted monomeric sorbicillinoids. This highlights the critical role of specific structural features, such as the sorbyl side chain's double bonds and the nature of oligomerization, in dictating the biological performance of these compounds. A key distinguishing feature of this compound is its demonstrated ability to stimulate insulin secretion, a property not widely reported for other sorbicillinoids, suggesting a unique therapeutic potential. Further quantitative comparative studies, particularly in the area of antioxidant activity, are warranted to fully elucidate the structure-activity relationships within this fascinating class of natural products and to guide the development of novel therapeutic agents.
References
- 1. Comparative Study of Antioxidant Activity in Plant Extracts: The DPPH Method as a Benchmark [plantextractwholesale.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Oxidized Sorbicillin Dimers with 1,1-Diphenyl-2-picrylhydrazyl-Radical Scavenging Activity from a Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study on Seed Characteristics, Antioxidant Activity, and Total Phenolic and Flavonoid Contents in Accessions of Sorghum bicolor (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-inflammatory Properties of Dihydrosorbicillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of dihydrosorbicillin with other established anti-inflammatory agents. The information is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a member of the sorbicillinoid family of fungal metabolites, has demonstrated significant anti-inflammatory potential. This guide synthesizes available data on its inhibitory effects on key inflammatory mediators and pathways, drawing comparisons with well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct comparative studies on this compound are limited, data from related sorbicillinoids suggest a potent anti-inflammatory profile, in some cases exceeding the efficacy of conventional drugs like dexamethasone in specific assays. The primary mechanism of action for this class of compounds appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
To provide a clear comparison, the following tables summarize the available quantitative data on the inhibitory concentration (IC50) of this compound and its analogs against key inflammatory markers, alongside data for standard anti-inflammatory drugs.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Citation(s) |
| Sorbicillinoids (general range) | RAW 264.7 | LPS | 0.94 - 38 | [1] |
| Indomethacin | RAW 264.7 | LPS | ~25 | |
| Dexamethasone | RAW 264.7 | LPS | ~0.1 |
Table 2: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Citation(s) |
| Sorbicillinoid 7 | THP-1 | LPS | < 25 (stronger than Dexamethasone) | [2] |
| Sorbicillinoid 10 | THP-1 | LPS | < 25 (stronger than Dexamethasone) | [2] |
| Dexamethasone | IL-6-dependent hybridoma | - | 18.9 | [3] |
| Indomethacin | Not widely reported for direct IL-6 inhibition | - | - |
Table 3: Inhibition of iNOS and COX-2 Expression/Activity
| Compound | Target | Assay | IC50 (µM) | Citation(s) |
| DCDC (dihydrochalcone) | COX-2 | Enzyme Activity | 3.0 | |
| Aminoguanidine | iNOS | Enzyme Activity | 2.1 | [4] |
| Indomethacin | COX-1 | Human Whole Blood | ~1-5 | [5] |
| Indomethacin | COX-2 | Human Whole Blood | ~5-10 | [5] |
| Celecoxib | COX-2 | Enzyme Activity | 0.052 |
Note: Data for this compound is limited. The tables include data for related sorbicillinoids and other relevant compounds to provide a comparative context. LPS: Lipopolysaccharide.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Sorbicillinoids, including likely this compound, exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-6), and enzymes responsible for producing inflammatory mediators like nitric oxide (iNOS) and prostaglandins (COX-2).
Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
Studies on compounds structurally related to this compound have shown that they can inhibit the degradation of IκB, thereby preventing the nuclear translocation and activation of NF-κB. This upstream inhibition effectively blocks the entire downstream cascade of inflammatory mediator production.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or control compounds (e.g., indomethacin, dexamethasone) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
Interleukin-6 (IL-6) Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IL-6 secreted into the cell culture medium.
-
RAW 264.7 cells are cultured and treated in a 24-well plate.
-
After 24 hours, the cell culture supernatant is collected.
-
A commercial IL-6 ELISA kit is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with an anti-IL-6 antibody is incubated with the collected supernatants and standards.
-
A biotin-conjugated anti-IL-6 antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The concentration of IL-6 is determined by comparison to a standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 within the cells.
-
RAW 264.7 cells are grown in 6-well plates and treated as described.
-
After the treatment period, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
The available evidence strongly suggests that this compound and related sorbicillinoids possess significant anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators, likely through the modulation of the NF-κB signaling pathway, makes them promising candidates for further investigation in the development of novel anti-inflammatory therapeutics. However, to fully validate the potential of this compound, further studies are required to establish its specific IC50 values against a range of inflammatory markers and to directly compare its efficacy and safety profile with standard-of-care anti-inflammatory drugs in both in vitro and in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono- and Dimeric Sorbicillinoid Inhibitors Targeting IL-6 and IL-1β from the Mangrove-Derived Fungus Trichoderma reesei BGRg-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Small-molecule Interleukin-6 Inhibitor Through Virtual Screening Using Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrosorbicillin: A Comparative Analysis of its Mechanism of Action Across Diverse Cell Models
For Immediate Release
This guide provides a comprehensive comparison of the mechanism of action of dihydrosorbicillin, a naturally derived polyketide, across different cell models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the distinct signaling pathways influenced by this compound.
Executive Summary
This compound has demonstrated distinct mechanisms of action in different cellular contexts, highlighting its potential for diverse therapeutic applications. In pancreatic β-cells, it promotes insulin secretion through the IRS-2/PI3K/Akt signaling pathway. While direct experimental data on its anti-inflammatory and antioxidant effects in specific cell models is still emerging, the broader class of sorbicillinoids, to which this compound belongs, is recognized for these properties. This guide presents the available data for this compound and provides context from related compounds to offer a broader understanding of its potential mechanisms.
Data Presentation: A Comparative Overview
The following table summarizes the observed effects and mechanistic pathways of this compound in the studied cell model.
| Cell Model | Bioactivity | Key Proteins/Markers Modulated | Signaling Pathway Implicated |
| INS-1 (Rat Pancreatic β-cells) | Stimulation of Insulin Secretion | ↑ PPARγ, ↑ PDX-1, ↑ IRS-2, ↑ PI3K, ↑ Akt | IRS-2/PI3K/Akt Signaling |
Detailed Experimental Protocols
Cell Culture and Treatment for Insulin Secretion Assay in INS-1 Cells
Rat insulinoma (INS-1) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, INS-1 cells were seeded in 24-well plates. After reaching confluency, cells were pre-incubated for 1 hour in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose. Subsequently, the cells were treated with this compound at various concentrations in KRB buffer containing 16.7 mM glucose for 1 hour to stimulate insulin secretion. The supernatant was then collected to measure insulin concentration.
Western Blot Analysis for Protein Expression in INS-1 Cells
Following treatment with this compound, INS-1 cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against PPARγ, PDX-1, IRS-2, PI3K, Akt, and β-actin. After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound-induced insulin secretion pathway in INS-1 cells.
Discussion and Future Directions
The available data robustly supports the role of this compound in promoting insulin secretion in a pancreatic β-cell model through the activation of the IRS-2/PI3K/Akt signaling pathway. This positions this compound as a potential candidate for further investigation in the context of type 2 diabetes.
However, a comprehensive understanding of this compound's bioactivity requires cross-validation in other cell models. The known anti-inflammatory and antioxidant properties of the broader sorbicillinoid family suggest that this compound may also modulate pathways related to inflammation (e.g., NF-κB) and oxidative stress (e.g., Nrf2). Future research should prioritize investigating the effects of this compound in macrophage cell lines (e.g., RAW264.7) and in various antioxidant assays to elucidate these potential mechanisms. Such studies will be critical in building a complete profile of this compound's therapeutic potential.
Comparative Metabolomics of Dihydrosorbicillin-Producing Fungal Strains: A Guide for Researchers
A deep dive into the metabolic factories of fungi reveals a class of compounds known as sorbicillinoids, with dihydrosorbicillin being a key player due to its potential therapeutic applications. This guide offers a comparative analysis of fungal strains known to produce this compound, focusing on their metabolic pathways, production capabilities, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of these fascinating microorganisms.
Introduction to this compound and its Fungal Producers
Sorbicillinoids are a diverse group of yellow secondary metabolites produced by various fungal genera, including Penicillium, Trichoderma, and Acremonium.[1][2] this compound, a reduced form of sorbicillin, is a significant precursor in the biosynthesis of many complex sorbicillinoid derivatives.[3] The intricate structures and bioactive properties of these compounds, ranging from antimicrobial to cytotoxic activities, have made them a focal point of natural product research.[4] Understanding the comparative metabolomics of different producing strains is crucial for optimizing production and discovering novel derivatives.
The this compound Biosynthetic Pathway
The biosynthesis of this compound has been primarily elucidated in Penicillium chrysogenum and is known to involve a conserved gene cluster also found in other producers like Trichoderma reesei and Acremonium chrysogenum.[1][2][5] This pathway is a valuable target for metabolic engineering to enhance the production of specific sorbicillinoids.
The core of the sorbicillinoid biosynthesis is orchestrated by a set of key enzymes encoded within a specific gene cluster. The biosynthesis of the initial polyketide backbone is a collaborative effort between a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). In Penicillium chrysogenum, these are designated as SorA and SorB, respectively.[2]
The HR-PKS, SorA, is responsible for creating a hexaketide chain which is then passed to the NR-PKS, SorB. It is the action of the enoylreductase (ER) domain within SorA that determines whether the final product is sorbicillin or this compound. A functional ER domain leads to the production of this compound.[2] This initial product can then be further modified by other enzymes in the pathway.
A key subsequent modification is the oxidation of this compound to dihydrosorbicillinol, a reaction catalyzed by the FAD-dependent monooxygenase, SorC.[3] Further enzymatic steps, including those catalyzed by an oxidase (SorD), can lead to a diverse array of more complex sorbicillinoid structures.[2] The entire process is tightly regulated by transcription factors, such as SorR1 and SorR2 in P. chrysogenum, which control the expression of the biosynthetic genes.[5]
Comparative Production of this compound
Direct quantitative comparisons of this compound production across different fungal genera and species are scarce in publicly available literature. Most studies focus on the isolation and characterization of a range of sorbicillinoids from a single strain. However, based on the frequency of isolation and the focus of biosynthetic studies, Penicillium and Trichoderma species are prominent producers.
| Fungal Genus | Key Species | Notes on Sorbicillinoid Production |
| Penicillium | P. chrysogenum | The biosynthesis of sorbicillinoids is well-characterized in this species. Industrial strains were historically selected against pigment production, but repair of mutations can restore high-level production.[1][2] |
| P. notatum | Sorbicillin was first isolated from this species.[4] | |
| Trichoderma | T. reesei | Possesses a sorbicillinoid gene cluster homologous to that in P. chrysogenum.[2][5] |
| T. longibrachiatum | Produces a variety of sorbicillinoids with antifungal activity.[6] | |
| Acremonium | A. chrysogenum | Contains a sorbicillinoid gene cluster that is considered evolutionarily ancient and carries more modifier genes than in other species.[2][7] |
Experimental Protocols
Reproducible and robust experimental protocols are fundamental for the comparative analysis of fungal metabolomes. Below are detailed methodologies for key experimental stages, compiled from various studies on sorbicillinoid-producing fungi.
Fungal Cultivation for this compound Production
The composition of the culture medium and the fermentation conditions significantly influence the production of secondary metabolites.
Workflow for Fungal Cultivation and Metabolite Extraction
Materials:
-
Fungal strain of interest (e.g., Penicillium chrysogenum, Trichoderma reesei)
-
Potato Dextrose Agar (PDA) for inoculum preparation
-
Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB, or a defined production medium)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Grow the fungal strain on PDA plates for 5-7 days at 25°C to obtain a well-sporulated culture.
-
Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the PDA plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate 100 mL of liquid fermentation medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the flasks at 25-28°C with shaking at 150-200 rpm for 7 to 14 days.
Metabolite Extraction
Materials:
-
Ethyl acetate
-
Methanol or acetone
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation (e.g., 5,000 x g for 10 minutes).
-
Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Mycelial Extraction: Homogenize the collected mycelia and extract three times with methanol or acetone.
-
Combine the organic extracts from the broth and mycelia (if desired, or analyze separately).
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.
Quantification of this compound by LC-MS/MS
A targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly suitable for the accurate quantification of this compound in complex fungal extracts.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined using a pure standard.
Procedure:
-
Prepare a standard stock solution of purified this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve the crude fungal extracts in the initial mobile phase composition.
-
Inject the standards and samples onto the LC-MS/MS system.
-
Develop a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify the amount of this compound in the fungal extracts by interpolating their peak areas on the calibration curve.
Conclusion and Future Perspectives
The comparative metabolomic analysis of this compound-producing fungi is a rapidly evolving field with significant potential for drug discovery and development. While Penicillium and Trichoderma are established producers, a systematic, quantitative comparison of their production capabilities is a clear knowledge gap. The application of standardized cultivation and analytical protocols, such as those outlined in this guide, is essential for generating robust and comparable data. Future research efforts should focus on:
-
Quantitative comparative studies: Performing head-to-head comparisons of this compound yields in various fungal strains under standardized conditions.
-
Metabolic engineering: Utilizing the detailed knowledge of the biosynthetic pathway to engineer strains for enhanced this compound production.
-
Discovery of novel derivatives: Exploring the metabolomes of a wider range of fungal species to identify new and potentially more potent sorbicillinoid compounds.
By addressing these areas, the scientific community can unlock the full potential of these remarkable fungal metabolic factories.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In Vivo Study of the Sorbicillinoid Gene Cluster in Trichoderma reesei [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Study of the Sorbicillinoid Gene Cluster in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Activity of Sorbicillinoids Produced by Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dihydrosorbicillin: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of dihydrosorbicillin is crucial for maintaining laboratory safety and environmental responsibility. This document offers a clear, step-by-step approach for researchers, scientists, and drug development professionals, ensuring that this specific chemical waste is handled with the utmost care.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous chemical waste. The following procedures are based on established best practices for the disposal of laboratory chemicals and are designed to align with general safety and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in a scheduled pickup by a certified hazardous waste disposal service.
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other laboratory waste streams at the point of generation.
-
This includes separating it from non-hazardous waste, sharps, and biological waste.
-
Avoid mixing this compound waste with incompatible chemicals. As this compound is an aromatic ketone, it should not be mixed with strong oxidizing or reducing agents.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.
-
Containers should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
Ensure the container is kept securely closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste accumulation timelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
As no specific quantitative data for this compound disposal was found, the following table provides general guidelines for handling chemical waste, which should be applied to this compound.
| Parameter | Guideline |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before disposal as hazardous waste, if applicable. |
| Container Fill Level | Do not exceed 90% of the container's capacity to allow for expansion and prevent spills. |
| Storage Time Limit | Adhere to your institution's regulations for the maximum accumulation time for hazardous waste. |
Experimental Protocols
The procedures outlined above are based on standard protocols for chemical waste management. For specific experimental methodologies involving this compound that would generate waste, consult your institution's established laboratory safety manuals and chemical hygiene plan.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
